2-Iodo-6-methylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodo-6-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-2-3-5(8)6(7)9-4/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBYNWSTLSCBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700772 | |
| Record name | 2-Iodo-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211596-30-3 | |
| Record name | 2-Iodo-6-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Iodo-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, 2-Iodo-6-methylpyridin-3-amine. This document details a proposed synthetic pathway, outlines requisite experimental protocols, and presents a thorough analysis of its structural and analytical characterization. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction
This compound is a halogenated aminopyridine derivative of significant interest in medicinal chemistry due to its potential as a versatile building block in the synthesis of complex heterocyclic scaffolds. The presence of an iodo group at the 2-position, an amino group at the 3-position, and a methyl group at the 6-position of the pyridine ring offers multiple reactive sites for further chemical modifications. These structural features make it a valuable precursor for the development of novel pharmaceutical agents and functional materials. This guide outlines a plausible synthetic route and the analytical methods for the comprehensive characterization of this compound.
Proposed Synthesis
Proposed Synthetic Scheme:
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methyl-3-nitropyridin-2-amine (Intermediate 1)
-
Reaction Setup: To a cooled (0-5 °C) round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.
-
Addition of Starting Material: Slowly add 2-amino-6-methylpyridine to the sulfuric acid while maintaining the temperature below 10 °C.
-
Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the mixture at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of 2-Iodo-6-methyl-3-nitropyridine (Intermediate 2)
-
Diazotization: Dissolve 6-Methyl-3-nitropyridin-2-amine in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Formation of Diazonium Salt: Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Iodination: To the freshly prepared diazonium salt solution, add a solution of potassium iodide in water.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (Final Product)
-
Reduction: To a solution of 2-Iodo-6-methyl-3-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent. Common methods include iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours if using the iron/acid method. For catalytic hydrogenation, the reaction is typically performed at room temperature under a hydrogen atmosphere.
-
Work-up: After completion of the reaction (monitored by TLC), filter the reaction mixture. If an acid was used, neutralize the filtrate with a base.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The final product can be purified by column chromatography or recrystallization.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and reported data for the target compound and its key intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected IR (cm⁻¹) | Expected Mass Spectrum (m/z) |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 2.3 (s, 3H, CH₃), 4.4 (br s, 2H, NH₂), 6.3-7.4 (m, 3H, Ar-H) | 24.0 (CH₃), 105.0, 110.0, 138.0, 158.0, 159.0 | 3400-3200 (N-H str), 1620 (N-H bend), 1580, 1480 (C=C/C=N str) | 108 [M]⁺ |
| 6-Methyl-3-nitropyridin-2-amine | C₆H₇N₃O₂ | 169.14 | 2.5 (s, 3H, CH₃), 6.5 (br s, 2H, NH₂), 7.0-8.5 (m, 2H, Ar-H) | 24.0 (CH₃), 115.0, 130.0, 140.0, 150.0, 155.0 | 3400-3200 (N-H str), 1620 (N-H bend), 1530, 1350 (NO₂ str) | 169 [M]⁺ |
| 2-Iodo-6-methyl-3-nitropyridine | C₆H₅IN₂O₂ | 279.02 | 2.6 (s, 3H, CH₃), 7.5-8.5 (m, 2H, Ar-H) | 25.0 (CH₃), 95.0 (C-I), 125.0, 140.0, 150.0, 155.0 | 1530, 1350 (NO₂ str), 1580, 1450 (C=C/C=N str) | 279 [M]⁺ |
| This compound | C₆H₇IN₂ | 234.04 | 2.4 (s, 3H, CH₃), 3.8 (br s, 2H, NH₂), 6.8 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H) | 24.0 (CH₃), 90.0 (C-I), 120.0, 125.0, 140.0, 145.0, 155.0 | 3450-3300 (N-H str), 1620 (N-H bend), 1580, 1470 (C=C/C=N str) | 234 [M]⁺ |
Note: The expected NMR and IR values are estimations based on analogous structures and general spectroscopic principles. Actual values may vary depending on the solvent and other experimental conditions.
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra should be recorded on an FT-IR spectrometer. Samples can be analyzed as a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Mass spectra should be obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
Logical Relationships and Workflows
The overall process from starting material to the final, characterized product can be visualized as a logical workflow.
Caption: Overall workflow from synthesis to characterization.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times when handling the chemicals mentioned in this guide. All reactions should be performed in a well-ventilated fume hood. The reagents used in the synthesis, particularly concentrated acids and organic solvents, are corrosive and/or flammable and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for obtaining this valuable chemical intermediate. The outlined characterization methods will ensure the structural integrity and purity of the final product, facilitating its use in further research and development activities within the pharmaceutical and chemical industries.
An In-depth Technical Guide to 2-Iodo-6-methylpyridin-3-amine: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodo-6-methylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical properties, and provides a plausible synthetic route and characterization methodologies. The biological relevance of the aminopyridine scaffold, particularly in the context of kinase inhibition, is also discussed, offering a rationale for its potential application in drug development programs.
Molecular Structure and Properties
This compound is a heterocyclic aromatic compound. The pyridine ring is substituted with an iodo group at the 2-position, an amino group at the 3-position, and a methyl group at the 6-position.
Molecular Formula: C₆H₇IN₂[1]
Molecular Weight: 234.04 g/mol [1]
CAS Number: 1211596-30-3[1]
The structural formula is given below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇IN₂ | [1] |
| Molecular Weight | 234.04 | [1] |
| CAS Number | 1211596-30-3 | [1] |
| Appearance | Off-white to light yellow solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |
| Storage Conditions | Store at 2-8°C, protected from light | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis can be envisioned as a direct iodination of the parent amine, 6-methylpyridin-3-amine.
Reaction Scheme:
Materials:
-
6-Methylpyridin-3-amine
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 6-methylpyridin-3-amine (1.0 eq) in a suitable solvent such as water or a mixed aqueous/organic system, add sodium hydroxide (2.0 eq) and sodium iodide (1.2 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of iodine (1.1 eq) in the same solvent system.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted iodine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR spectroscopy.[2][3][4]
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): a singlet for the methyl protons (around 2.4-2.6 ppm), a broad singlet for the amino protons (around 4.0-5.0 ppm, may exchange with D₂O), and two doublets for the aromatic protons on the pyridine ring (in the range of 6.5-8.0 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): signals for the methyl carbon (around 18-22 ppm), and five distinct signals for the pyridine ring carbons, with the carbon bearing the iodo group being significantly downfield.
2.2.2. Mass Spectrometry (MS)
The molecular weight of the compound can be confirmed by mass spectrometry.[5][6]
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 235.05. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean spectrum.
Biological Relevance and Signaling Pathway Context
Aminopyridine derivatives are privileged scaffolds in medicinal chemistry, known for their diverse biological activities.[7][8][9][10] A significant application of this class of compounds is in the development of protein kinase inhibitors.[11][12]
The 2-aminopyridine moiety can act as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[11] The substituents on the pyridine ring can be modified to achieve potency and selectivity for a specific kinase target. The iodo group at the 2-position can serve as a handle for further functionalization via cross-coupling reactions, allowing for the exploration of chemical space and the optimization of inhibitor properties.
Below is a conceptual workflow illustrating the role of this compound as a building block in a kinase inhibitor drug discovery program.
References
- 1. 1211596-30-3|this compound|BLD Pharm [bldpharm.com]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. article.sapub.org [article.sapub.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 9. article.sciencepg.com [article.sciencepg.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of 2-Iodo-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-Iodo-6-methylpyridin-3-amine (CAS No. 1211596-30-3). Due to the limited availability of public experimental data for this specific molecule, this guide outlines the expected spectral characteristics and provides detailed, adaptable experimental protocols for its analysis.
Core Compound Information
Structure:
Molecular Formula: C₆HⲇIN₂
Molecular Weight: 234.04 g/mol
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.4 | d | ~8.0 | 1H | H4 |
| ~6.8 | d | ~8.0 | 1H | H5 |
| ~4.0 | br s | - | 2H | -NH₂ |
| ~2.4 | s | - | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C6 |
| ~145 | C4 |
| ~140 | C3 |
| ~115 | C5 |
| ~90 | C2 |
| ~24 | -CH₃ |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 234 | High | [M]⁺ |
| 107 | Moderate | [M - I]⁺ |
| Other Fragments | Variable | Fragmentation Products |
Experimental Protocols
The following are detailed methodologies for obtaining NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Sample Preparation (for ESI-MS):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase.
-
Incorporate a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation if analyzing in positive ion mode.
LC-MS Protocol (for purity and accurate mass):
-
HPLC System: Coupled to the mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: ESI positive.
-
Mass Range: m/z 50-500.
Signaling Pathway and Experimental Workflow
Substituted pyridines are crucial scaffolds in drug discovery, often targeting key signaling pathways. For instance, many kinase inhibitors utilize a pyridine core to interact with the ATP-binding pocket of the enzyme. The diagram below illustrates a general workflow for the characterization and screening of a novel substituted pyridine compound like this compound.
Caption: Workflow for the characterization and development of a novel substituted pyridine.
The pyridine scaffold is a key component in a multitude of FDA-approved drugs, where it often plays a critical role in binding to biological targets and influencing the pharmacokinetic properties of the molecule.[1][2] Its versatility allows for fine-tuning of a compound's activity and selectivity.[3][4]
The characterization of novel pyridine derivatives, such as this compound, is a fundamental step in the drug discovery process. The methodologies and data presented in this guide provide a framework for the rigorous analytical evaluation of this and similar compounds, paving the way for their potential application in medicinal chemistry and drug development.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | Semantic Scholar [semanticscholar.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
An In-depth Technical Guide on the Solubility and Stability of 2-Iodo-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Iodo-6-methylpyridin-3-amine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document outlines detailed experimental protocols for determining these critical parameters. Furthermore, it discusses potential degradation pathways and recommended handling and storage conditions based on the chemical structure and data from related halogenated pyridine derivatives. This guide is intended to equip researchers with the necessary methodologies to assess the physicochemical properties of this compound for its effective use in research and development.
Introduction
This compound (CAS No. 1211596-30-3) is a halogenated pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical compounds.[1][2][3] Its molecular structure, featuring an iodo group, a methyl group, and an amine group on a pyridine ring, offers multiple reaction sites for creating complex molecules. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, formulation, and application in synthetic chemistry and drug discovery. This guide presents a framework for determining these properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1211596-30-3 | [1] |
| Molecular Formula | C6H7IN2 | [1] |
| Molecular Weight | 234.04 g/mol | [1][4] |
| Appearance | Likely a solid (based on related compounds) | Inferred |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | [1] |
Solubility Profile
Predicted Qualitative Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Water, Ethanol) | Sparingly soluble to soluble | The amine group can form hydrogen bonds. |
| Polar Aprotic (e.g., DMSO, DMF) | Likely soluble | Good for dissolving a wide range of organic compounds. |
| Nonpolar (e.g., Hexane, Toluene) | Likely insoluble to sparingly soluble | The overall polarity of the molecule is significant. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol provides a reliable method for quantitatively determining the solubility of this compound in various solvents.[7]
Objective: To determine the mass of this compound that dissolves in a given volume of solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Sealed containers (e.g., screw-cap vials)
-
Constant temperature agitator (e.g., shaking incubator)
-
Filtration or centrifugation equipment
-
Calibrated volumetric glassware
-
Analytical balance
-
Vacuum oven
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to settle.
-
Carefully separate the undissolved solid from the saturated solution via filtration or centrifugation.
-
Accurately transfer a known volume of the clear, saturated solution to a pre-weighed container.
-
Evaporate the solvent from the solution under controlled conditions, such as in a vacuum oven, until a constant weight of the solid residue is achieved.[5]
-
Weigh the container with the solid residue.
-
Calculate the solubility in g/100 mL or other desired units.
Caption: Gravimetric Solubility Determination Workflow.
Stability Profile
The stability of this compound is crucial for its long-term storage and use in chemical reactions. Stability testing helps to identify degradation products and establish appropriate storage conditions.[8]
Potential Degradation Pathways
While specific degradation pathways for this compound are not documented, related compounds suggest potential routes of decomposition:
-
Oxidation: The amine group can be susceptible to oxidation, especially in the presence of air and light.
-
Hydrolysis: The iodo-group may be susceptible to hydrolysis under certain pH conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of aromatic compounds.[9]
Recommended Storage
Based on vendor recommendations and the potential for degradation, the following storage conditions are advised:
-
Temperature: 2-8°C.[1]
-
Atmosphere: Inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Light: Keep in a dark place to prevent photodegradation.[1]
-
Moisture: Store in a dry environment.
Experimental Protocol for Stability Testing
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.[10]
Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, and light exposure.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC, LC-MS) for purity and degradation product analysis[8]
-
Appropriate solvents for sample preparation
Procedure:
-
Batch Selection: Use a single, well-characterized batch of this compound for the study.
-
Initial Analysis (Time Zero): Perform initial analysis on the sample to determine its initial purity and impurity profile.
-
Stress Conditions:
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 3, and 6 months for accelerated studies).[10]
-
Analysis: Analyze the withdrawn samples for:
-
Appearance
-
Purity (using a stability-indicating HPLC method)
-
Identification and quantification of any degradation products (using LC-MS).
-
-
Data Evaluation: Compare the results at each time point to the initial analysis to determine the rate of degradation and identify degradation products.
Caption: Stability Testing Workflow.
Handling and Safety
Appropriate handling and safety precautions are essential when working with this compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[11]
-
Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[11]
-
Accidental Release: In case of a spill, avoid dust formation.[11] Collect the material and dispose of it in accordance with local regulations.[11]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[11]
Conclusion
While specific, quantitative data on the solubility and stability of this compound is currently limited in the public domain, this technical guide provides a robust framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility and stability testing, scientists and drug development professionals can generate the necessary data to ensure the effective and safe use of this important chemical intermediate. The inferred properties and recommended handling procedures outlined herein serve as a valuable starting point for any research involving this compound.
References
- 1. 1211596-30-3|this compound|BLD Pharm [bldpharm.com]
- 2. parchem.com [parchem.com]
- 3. 3-AMino-2-iodo-6-Methyl pyridine | 1211596-30-3 [amp.chemicalbook.com]
- 4. This compound - CAS:1211596-30-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. pjoes.com [pjoes.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. chemicalbook.com [chemicalbook.com]
"2-Iodo-6-methylpyridin-3-amine" reactivity of the iodo and amino groups
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reactivity of the iodo and amino functional groups of 2-iodo-6-methylpyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The differential reactivity of these two groups allows for selective functionalization, making this molecule a valuable scaffold for the synthesis of complex molecular architectures. This document provides a comprehensive overview of key transformations, including detailed experimental protocols and quantitative data to facilitate its application in research and development.
Reactivity of the Iodo Group: A Gateway to Carbon-Carbon and Carbon-Nitrogen Bond Formation
The electron-deficient nature of the pyridine ring, further enhanced by the presence of the iodine atom, renders the C2 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, enabling facile oxidative addition to a palladium(0) catalyst, which is the initial step in these transformations.[1][2] This high reactivity allows for selective coupling even in the presence of other, less reactive halogens like chlorine.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] In the case of this compound, the iodo group readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Typical Reaction Conditions:
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | [7][8] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | [7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | [7][8] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | [7][8] |
| Temperature | 80-120 °C | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Heat the reaction mixture to 100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[1][2] The iodo group of this compound is an excellent substrate for this transformation.
Typical Reaction Conditions:
| Parameter | Condition | Reference |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | [9] |
| Co-catalyst | CuI | [9] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | [9] |
| Solvent | DMF, THF, Toluene | [1][10] |
| Temperature | Room temperature to 100 °C | [1][10] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as triethylamine or a mixture of DMF and triethylamine.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) and monitor its progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 2-alkynyl-6-methylpyridin-3-amine.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[11][12] This reaction is particularly useful for introducing substituted amino groups at the C2 position of the pyridine ring.
Typical Reaction Conditions:
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | [11] |
| Ligand | BINAP, Xantphos, Josiphos | [4][11] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | [4][12] |
| Solvent | Toluene, Dioxane, THF | [12] |
| Temperature | 80-110 °C | [12] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the mixture in an oil bath at 100 °C for the required time, monitoring by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.[4]
Reactivity of the Amino Group: A Handle for Derivatization and Transformation
The primary amino group at the C3 position offers a complementary site for chemical modification. Its nucleophilic character allows for reactions such as acylation and alkylation, while its ability to form a diazonium salt opens up a plethora of subsequent transformations.
Diazotization
Primary aromatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, to form diazonium salts.[13][14] These intermediates are highly versatile and can be converted into a wide range of functional groups.
Typical Reaction Conditions:
| Parameter | Condition | Reference |
| Reagent | NaNO₂, iso-amyl nitrite | [13] |
| Acid | HCl, H₂SO₄, HBF₄ | [13] |
| Solvent | Water, Acetonitrile | [15] |
| Temperature | 0-5 °C | [13] |
Experimental Protocol: General Procedure for Diazotization
-
Dissolve this compound (1.0 equiv.) in an aqueous solution of a strong acid (e.g., 2 M HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes. The resulting diazonium salt solution can be used directly in subsequent reactions.[13][16]
Subsequent Transformations of the Diazonium Salt:
-
Sandmeyer Reaction: Treatment of the diazonium salt with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively.
-
Schiemann Reaction: Heating the diazonium tetrafluoroborate salt leads to the formation of the corresponding fluoro derivative.
-
Hydrolysis: Warming the aqueous diazonium salt solution yields the corresponding phenol.
-
Iodination: Reaction with potassium iodide introduces an iodine atom.
Acylation
The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities.
Experimental Protocol: General Procedure for Acylation
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or THF.
-
Add a base, for example, triethylamine or pyridine (1.2 equiv.).
-
Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equiv.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to give the crude amide, which can be purified by recrystallization or column chromatography.
Alkylation
Alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction and can be difficult to control.[17] To achieve mono-alkylation, reductive amination with an aldehyde or ketone is often a more effective method.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv.).
-
Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
After filtration and concentration, purify the crude product by flash chromatography.
Conclusion
This compound is a highly valuable synthetic intermediate due to the distinct and predictable reactivity of its iodo and amino functional groups. The iodo group serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. Concurrently, the amino group provides a site for further derivatization through diazotization, acylation, and alkylation. This guide provides the fundamental knowledge and practical protocols for researchers to effectively utilize this versatile building block in their synthetic endeavors. The provided experimental procedures are general and may require optimization for specific substrates and desired outcomes.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Diazotisation [organic-chemistry.org]
- 14. byjus.com [byjus.com]
- 15. portal.tpu.ru [portal.tpu.ru]
- 16. scribd.com [scribd.com]
- 17. apps.dtic.mil [apps.dtic.mil]
An In-Depth Technical Guide to 2-Iodo-6-methylpyridin-3-amine Derivatives and Analogs for Drug Discovery Professionals
An Overview of a Promising Scaffold in Kinase Inhibition and Beyond
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the vast landscape of pyridine-based compounds, 2-iodo-6-methylpyridin-3-amine and its derivatives have emerged as a scaffold of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols associated with this class of compounds, with a particular focus on their potential as kinase inhibitors.
Core Synthesis Strategies
The synthesis of this compound derivatives often involves multi-step reaction sequences, leveraging well-established methodologies in heterocyclic chemistry. Key synthetic strategies include electrophilic iodination of the pyridine ring, followed by functionalization of the amino group and subsequent cross-coupling reactions to introduce molecular diversity.
A common precursor for the synthesis of the target scaffold is 2-chloro-6-methylpyridin-3-amine. The chloro substituent can be converted to the corresponding iodo derivative through halogen exchange reactions. Subsequently, the amino group at the 3-position serves as a handle for further modifications, such as acylation or urea formation. The iodine atom at the 2-position is particularly valuable as it allows for the introduction of a wide range of substituents via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling with various boronic acids or esters.
Biological Activities and Therapeutic Potential
Derivatives of the this compound core have been investigated for a variety of biological activities, with a significant emphasis on their role as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold can act as a hinge-binding motif, a key interaction for potent and selective kinase inhibition.
While specific quantitative data for a broad range of this compound derivatives is not extensively available in the public domain, the broader class of aminopyridine derivatives has shown potent inhibitory activity against a variety of kinases. For instance, aminopyridine-based compounds have been explored as inhibitors of MAP4K4, a kinase implicated in diabetes, cancer, and inflammation.[1] The general structure-activity relationship (SAR) for such inhibitors often reveals that modifications at the periphery of the pyridine ring significantly impact potency and selectivity.
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.
General Synthesis of 2-Aryl-6-methylpyridin-3-amine Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 2-aryl-6-methylpyridin-3-amine derivatives from a this compound precursor.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-methylpyridin-3-amine derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified kinase of interest
-
Substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
While specific signaling pathways modulated by this compound derivatives are not yet well-defined in publicly accessible literature, their structural similarity to known kinase inhibitors suggests they likely target key signaling cascades involved in cell proliferation, survival, and angiogenesis. For example, many aminopyridine derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways.
The ERK1/2 signaling pathway, a critical component of the MAPK cascade, is frequently dysregulated in cancer and is a common target for kinase inhibitors. Inhibition of kinases within this pathway can lead to decreased cell proliferation and induction of apoptosis.[2]
Quantitative Data
While a comprehensive table of quantitative data for a wide array of this compound derivatives is not available, the following table provides a template for organizing such data as it becomes available through screening efforts. This structure allows for easy comparison of the potency and selectivity of different analogs.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Example-01 | Kinase A | Data | Cancer Cell A | Data |
| Example-02 | Kinase A | Data | Cancer Cell A | Data |
| Example-03 | Kinase B | Data | Cancer Cell B | Data |
| ... | ... | ... | ... | ... |
Data to be populated from experimental results.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The synthetic tractability of this core allows for the generation of diverse chemical libraries, and the inherent properties of the aminopyridine motif are well-suited for targeting the ATP-binding site of kinases. Further exploration of the structure-activity relationships and elucidation of the specific signaling pathways modulated by these compounds will be crucial in realizing their full therapeutic potential. This guide provides a foundational framework of synthetic strategies and biological evaluation protocols to aid researchers in this endeavor.
References
- 1. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of ERK1/2 signaling pathways in 4-aminopyridine-induced rat pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Iodo-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Iodo-6-methylpyridin-3-amine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The protocols and data presented herein are based on established methodologies for structurally similar aminopyridines and serve as a guide for developing efficient coupling reactions.
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for carbon-carbon bond formation due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] When applied to halogenated pyridines such as this compound, it allows for the introduction of various aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The pyridine scaffold is a key component in numerous therapeutic agents, including kinase inhibitors, due to its ability to form critical hydrogen bond interactions with protein targets.[2]
Data Presentation: Comparison of Reaction Conditions for Analogous Aminopyridines
While specific data for this compound is not extensively published, the following table summarizes typical conditions and outcomes for the Suzuki coupling of structurally analogous bromo-aminopyridines. This data provides a strong foundation for optimizing the reaction with the iodo-substituted analog, which is generally more reactive than its bromo counterpart.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Fluorophenylboronic acid | 80 | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [3] |
Data is for the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine and serves as a strong indicator for the expected performance with this compound.
Experimental Protocols
The following are detailed protocols for Suzuki cross-coupling reactions, which can be adapted for this compound.
Protocol 1: General Procedure using a Conventional Palladium Catalyst
This protocol is based on established methods for the Suzuki coupling of aminopyridines and can be used as a starting point.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[4]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[4]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)[4]
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[4]
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[4]
-
Under a positive pressure of the inert gas, add the palladium catalyst.[4]
-
Add the degassed solvent mixture via syringe.[4]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)[4]
-
Solvent such as 1,4-dioxane/water (4:1) or DMF[4]
-
Microwave vial
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[4]
-
Add the chosen solvent system to the vial.[4]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[4]
-
After cooling, work up and purify the product as described in the conventional heating protocol.[4]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Caption: Key parameters influencing the outcome of Suzuki coupling reactions.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Iodo-6-methylpyridin-3-amine in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-iodo-6-methylpyridin-3-amine in Buchwald-Hartwig amination reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex nitrogen-containing molecules. The protocols and data presented herein are designed to serve as a comprehensive guide for optimizing C-N cross-coupling reactions involving this substrate.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] The synthesis of N-aryl pyridine derivatives is of particular importance as the aminopyridine scaffold is a key feature in numerous biologically active compounds, including kinase inhibitors.[3]
This compound is a valuable synthon, offering two distinct nitrogen nucleophiles and an electrophilic C-I bond poised for cross-coupling. However, the amination of 2-halopyridines, such as this compound, presents a unique challenge. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning, which can result in low yields or reaction failure.[4] Therefore, careful selection of ligands and reaction conditions is crucial for a successful transformation.
Challenges in the Amination of 2-Halopyridines
The primary challenge in the Buchwald-Hartwig amination of 2-halopyridines is the potential for the pyridine nitrogen to act as a ligand for the palladium center.[4] This coordination can inhibit the catalytic cycle and is the most common reason for low yields with this class of substrates.[4] To overcome this, the use of sterically bulky, electron-rich phosphine ligands is often required. These ligands can sterically shield the palladium center, disfavoring coordination of the pyridine nitrogen and promoting the desired catalytic turnover.[4]
Quantitative Data Summary
While specific examples for the Buchwald-Hartwig amination of this compound are not extensively documented, the following table summarizes typical conditions and yields for the amination of analogous 2-halopyridines. This data provides a strong starting point for reaction optimization.
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Volatile primary & secondary amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | - | 55-98 | [5] |
| 2,4-Dichloropyridine | Anilines | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | 100 | 0.5 (MW) | High | [6] |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | - | - | [4] |
| Aryl Bromide | Morpholine | Pd(I) dimer / JohnPhos | NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | - | [7] |
| 4-chloro-6-methylpyrimidin-2-amine | 1-bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOtBu | Toluene | Reflux | - | 35 | [8] |
| 3-Halo-2-aminopyridines | Primary & secondary amines | RuPhos/BrettPhos precatalysts | LiHMDS | - | - | - | - | [9] |
Note: The table presents a selection of representative conditions. Optimization is often necessary for specific substrate combinations.
Detailed Experimental Protocols
The following protocols provide a generalized procedure for the Buchwald-Hartwig amination of this compound.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a reliable starting point for the amination of this compound with a variety of amine coupling partners.
Reagents and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% or Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol% or Xantphos, 0.03 mmol, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.1-0.5 M solution)
-
Oven-dried reaction vial or flask with a magnetic stir bar
-
Inert atmosphere (Glovebox or Schlenk line with Argon or Nitrogen)
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under a stream of inert gas, add this compound, the amine coupling partner, the base, and the phosphine ligand to the oven-dried reaction vessel.
-
Catalyst Addition: Add the palladium source to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
For rapid optimization and synthesis, microwave-assisted heating can be employed.
Procedure:
-
Preparation: In a microwave reaction vial, combine this compound (0.25 mmol, 1.0 equiv), the amine coupling partner (0.3 mmol, 1.2 equiv), the palladium catalyst system, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent (2-3 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the target temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning: Pyridine nitrogen coordinating to the palladium center.[4] | Use a more sterically hindered ligand (e.g., XPhos, tBuXPhos). Increase ligand loading. |
| Inactive Catalyst: Impure reagents, improperly dried solvents, or exposure to air/moisture.[4] | Ensure all reagents are pure and solvents are anhydrous and degassed. Maintain a strict inert atmosphere. | |
| Incorrect Base: Base may be too weak to deprotonate the amine-palladium complex effectively.[4] | Switch to a stronger base (e.g., NaOtBu, KOtBu, LiHMDS). | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Decomposition: Reaction temperature may be too high, or the ligand may not be robust enough to stabilize the catalyst.[4] | Lower the reaction temperature. Screen different, more robust ligands. |
| Side Product Formation (e.g., Hydrodehalogenation) | Unproductive Side Reaction: Beta-hydride elimination can compete with reductive elimination.[1] | Optimize the ligand and reaction temperature. A more sterically hindered ligand may favor reductive elimination. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of complex molecules in drug discovery and development. While challenges related to catalyst poisoning by the pyridine nitrogen exist, they can be effectively overcome through the careful selection of sterically demanding ligands and the optimization of reaction parameters. The protocols and data provided in this document offer a solid foundation for researchers to successfully employ this important synthetic methodology.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: 2-Iodo-6-methylpyridin-3-amine in Medicinal Chemistry
Abstract
2-Iodo-6-methylpyridin-3-amine has emerged as a valuable and versatile building block in medicinal chemistry. Its strategic placement of an iodo group, an amino moiety, and a methyl group on the pyridine ring allows for diverse and regioselective functionalization. This precursor is particularly instrumental in the synthesis of complex heterocyclic scaffolds, most notably kinase inhibitors, which are at the forefront of targeted cancer therapy. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors, highlighting its utility for researchers, scientists, and drug development professionals.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The unique electronic properties and synthetic accessibility of substituted pyridines make them ideal starting points for the development of novel therapeutic agents. This compound, in particular, offers synthetic chemists a powerful tool for molecular elaboration. The iodo substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents. The adjacent primary amine provides a site for amide bond formation, cyclization reactions, or further derivatization to explore structure-activity relationships (SAR).
This application note will focus on the utility of this compound as a key precursor in the synthesis of potent and selective kinase inhibitors, with a specific emphasis on Trk inhibitors, which have shown significant promise in the treatment of various cancers.
Core Applications: Synthesis of Kinase Inhibitors
Kinase inhibitors have revolutionized the treatment of cancer and other diseases by targeting specific signaling pathways involved in cell growth, proliferation, and survival. The aminopyridine core is a common motif in many kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic functionalization of this core, facilitated by precursors like this compound, is critical for achieving high potency and selectivity.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes, which encode for the Trk proteins, are oncogenic drivers in a wide range of adult and pediatric cancers.[1] This has led to the development of highly selective Trk inhibitors as a tumor-agnostic therapy.
This compound serves as a key starting material for the synthesis of a class of potent Trk inhibitors. The synthetic strategy often involves an initial nucleophilic aromatic substitution or a Buchwald-Hartwig amination at the 3-amino position, followed by a Suzuki-Miyaura coupling at the 2-iodo position to construct the core scaffold of the inhibitor.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent elaboration into a Trk inhibitor scaffold, based on procedures outlined in the patent literature.
Protocol 1: Synthesis of tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate
This protocol describes the synthesis of a key piperazine-substituted intermediate from 3-amino-5-bromo-2-methylpyridine, which is then iodinated. This intermediate is a derivative of the title compound and showcases a common synthetic route.
Reaction Scheme:
Caption: Synthetic workflow for the piperazine intermediate.
Materials:
-
3-Amino-5-bromo-2-methylpyridine
-
tert-butyl piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
N-Iodosuccinimide (NIS)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Buchwald-Hartwig Amination:
-
To a solution of 3-amino-5-bromo-2-methylpyridine (1.0 eq) in anhydrous toluene, add tert-butyl piperazine-1-carboxylate (1.1 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq).
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 100 °C and stir under an argon atmosphere for 16 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford tert-butyl 4-(5-amino-6-bromo-2-methylpyridin-3-yl)piperazine-1-carboxylate.
-
-
Iodination:
-
Dissolve the product from the previous step (1.0 eq) in acetic acid.
-
Add N-iodosuccinimide (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture into ice-water and basify with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with a saturated aqueous Na₂S₂O₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate.
-
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Trk Inhibitor Scaffold
This protocol outlines the coupling of the iodinated intermediate with a boronic acid to form the core structure of a Trk inhibitor.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for Trk inhibitor synthesis.
Materials:
-
tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate
-
Arylboronic acid (e.g., 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a reaction vessel, add 1,4-dioxane and degassed water (4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.1 eq) and heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired Trk inhibitor scaffold.
Data Presentation
The following table summarizes representative yields for the key synthetic steps described in the protocols.
| Step | Precursor | Reagents | Product | Yield (%) |
| Buchwald-Hartwig Amination | 3-Amino-5-bromo-2-methylpyridine | tert-butyl piperazine-1-carboxylate, Pd₂(dba)₃, BINAP, NaOtBu | tert-butyl 4-(5-amino-6-bromo-2-methylpyridin-3-yl)piperazine-1-carboxylate | 60-75 |
| Iodination | tert-butyl 4-(5-amino-6-bromo-2-methylpyridin-3-yl)piperazine-1-carboxylate | NIS, AcOH | tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate | 70-85 |
| Suzuki-Miyaura Coupling | tert-butyl 4-(5-amino-6-iodo-2-methylpyridin-3-yl)piperazine-1-carboxylate | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Trk Inhibitor Scaffold | 55-70 |
Signaling Pathway
The synthesized Trk inhibitors function by blocking the ATP-binding site of the Trk receptor tyrosine kinases, thereby inhibiting their catalytic activity. This prevents the phosphorylation of downstream signaling molecules and disrupts the entire signaling cascade that promotes tumor cell growth and survival.
Caption: Simplified Trk signaling pathway and the point of inhibition.
Conclusion
This compound is a highly valuable precursor for the synthesis of complex, biologically active molecules in medicinal chemistry. Its utility is particularly evident in the construction of kinase inhibitors, as demonstrated by the detailed protocols for the synthesis of a Trk inhibitor scaffold. The ability to perform selective cross-coupling and amination reactions makes this building block a powerful tool for drug discovery and development professionals. The methodologies and data presented herein provide a solid foundation for researchers to utilize this compound in their own synthetic endeavors to create novel therapeutics.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Iodo-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 2-Iodo-6-methylpyridin-3-amine, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are foundational methods for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse range of substituted 6-methylpyridin-3-amine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at the 2-position.
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |
| 4 | Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 80 | 8 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.
Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 120 | 24 | 82 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF | 80 | 16 | 88 |
| 4 | n-Butylamine | BrettPhos Pd G3 (2) | - | LHMDS | Toluene | 110 | 12 | 95 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BINAP (0.04 mmol, 4 mol%).
-
Add degassed toluene (3 mL) and stir for 10 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv.), the secondary amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
Buchwald-Hartwig Amination Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 2-alkynyl-6-methylpyridin-3-amine derivatives.
Data Presentation: Representative Conditions and Yields for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 80 | 6 | 93 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (2.5) | CuI (5) | i-Pr₂NH | THF | 60 | 5 | 89 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | Acetonitrile | 70 | 8 | 91 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | DIPA | Dioxane | 90 | 12 | 85 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Workflow
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. This reaction can be used to introduce alkenyl groups at the 2-position of this compound.
Data Presentation: Representative Conditions and Yields for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 80 |
| 3 | Acrylonitrile | Pd(dba)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 120 | 16 | 72 |
| 4 | Cyclohexene | Herrmann's catalyst (1) | - | Ag₂CO₃ | NMP | 140 | 36 | 65 |
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a sealed tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Add degassed DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv.), and the alkene (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction Workflow
Carbonylative Coupling
Palladium-catalyzed carbonylative couplings introduce a carbonyl group into a molecule, typically using carbon monoxide (CO) gas or a CO surrogate. For this compound, this can lead to the synthesis of amides, esters, or ketones at the 2-position.
Data Presentation: Representative Conditions and Yields for Carbonylative Coupling
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | CO Source | Temp (°C) | Yield (%) |
| 1 | Benzylamine | Pd(OAc)₂ (5) | dppf (10) | DBU | Toluene | CO (1 atm) | 100 | 85 (Amide) |
| 2 | Methanol | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Methanol | CO (1 atm) | 80 | 90 (Ester) |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF | Mo(CO)₆ | 90 | 78 (Ketone) |
Experimental Protocol: Aminocarbonylation
This protocol describes a general procedure for the aminocarbonylation of this compound.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Toluene
-
Carbon monoxide (CO) gas
-
Standard high-pressure reaction vessel
Procedure:
-
To a high-pressure reactor, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and dppf (0.10 mmol, 10 mol%).
-
Evacuate and backfill the reactor with CO gas three times.
-
Add degassed toluene (10 mL), the amine (1.2 mmol, 1.2 equiv.), and DBU (1.5 mmol, 1.5 equiv.).
-
Pressurize the reactor with CO (1 atm) and heat to 100 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with ethyl acetate, wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Carbonylative Coupling Workflow
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using 2-Iodo-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 2-Iodo-6-methylpyridin-3-amine as a versatile building block in the synthesis of various substituted pyridine derivatives. This key intermediate is particularly amenable to palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide range of substituents at the 2-position of the pyridine ring. The resulting 2-substituted-6-methylpyridin-3-amine scaffolds are of significant interest in medicinal chemistry and drug discovery.
Introduction to this compound in Pyridine Synthesis
This compound is a valuable starting material for the synthesis of diverse pyridine libraries. The presence of an iodine atom at the 2-position allows for facile palladium-catalyzed cross-coupling reactions, while the amino group at the 3-position and the methyl group at the 6-position provide additional points for functionalization or for influencing the physicochemical properties of the final compounds. The strategic placement of these functional groups makes it a key precursor for generating molecules with potential biological activity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for these transformations.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Application Notes and Protocols: 2-Iodo-6-methylpyridin-3-amine for Radiolabeling and Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and methodologies for the radiolabeling of 2-Iodo-6-methylpyridin-3-amine , a versatile precursor for the development of novel radiolabeled imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Introduction
This compound is a substituted pyridine derivative that holds significant promise as a scaffold for the synthesis of radiotracers. Its structure offers several strategic advantages for radiolabeling. The presence of an iodine atom allows for direct radioiodination or radioiodine exchange reactions, which are well-established methods for preparing SPECT agents using isotopes such as Iodine-123, Iodine-125, and Iodine-131. Furthermore, the amino group provides a reactive handle for the introduction of other radioisotopes, such as Fluorine-18 or Carbon-11, via prosthetic groups, enabling the development of PET imaging agents. The pyridine core is a common motif in many biologically active molecules, making this precursor an attractive starting point for developing targeted imaging agents for a variety of biological targets, including enzymes, receptors, and transporters.
Key Applications
-
Precursor for SPECT Imaging Agents: The primary application of this compound is as a precursor for radioiodinated SPECT tracers. The stable iodine atom can be readily exchanged with a radioactive iodine isotope.
-
Scaffold for PET Imaging Agents: The amino group can be functionalized to incorporate positron-emitting radionuclides. This can be achieved through acylation, alkylation, or coupling with a radiolabeled prosthetic group.
-
Development of Targeted Radiopharmaceuticals: By conjugating this precursor to a biologically active molecule (e.g., a peptide, antibody fragment, or small molecule inhibitor), it is possible to create targeted imaging agents for specific diseases, such as cancer or neurological disorders.
Quantitative Data Summary
The following table summarizes representative quantitative data for the radiolabeling of iodo-aminopyridine derivatives, based on established methods for similar compounds. These values can serve as a benchmark for the development of new radiotracers based on the this compound scaffold.
| Parameter | Representative Value | Description |
| Radiochemical Yield (RCY) | ||
| Radioiodine Exchange | 70-95% | The percentage of the initial radioactivity that is incorporated into the final product. |
| Prosthetic Group Labeling | 20-50% (decay-corrected) | The decay-corrected yield for multi-step syntheses involving prosthetic groups. |
| Radiochemical Purity (RCP) | >98% | The percentage of the total radioactivity in the final product that is in the desired chemical form, typically determined by radio-HPLC or radio-TLC. |
| Molar Activity (Am) | 1-10 GBq/µmol | The amount of radioactivity per mole of the compound at the end of synthesis. High molar activity is crucial for receptor-based imaging. |
| Synthesis Time | ||
| Radioiodine Exchange | 30-60 minutes | The time from the start of the reaction to the final formulated product. |
| Prosthetic Group Labeling | 60-120 minutes | Longer synthesis times are typical for multi-step procedures. |
Experimental Protocols
Protocol 1: Radioiodine Exchange Labeling for a SPECT Agent
This protocol describes a representative method for the radioiodination of this compound via a copper-mediated radioiodine exchange reaction to produce [¹²³I]this compound.
Materials:
-
This compound (precursor)
-
[¹²³I]Sodium iodide in 0.1 M NaOH
-
Copper(I) trifluoromethanesulfonate benzene complex (Cu(I)OTf)₂·C₆H₆
-
Tri-n-butyltin hydride (Bu₃SnH)
-
Anhydrous, degassed dimethylformamide (DMF)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
HPLC system with a radioactivity detector
-
Sterile water for injection
-
Ethanol, USP
Procedure:
-
Precursor Preparation: In a shielded hot cell, dissolve 1-2 mg of this compound in 200 µL of anhydrous DMF in a sealed reaction vial.
-
Reaction Mixture: To the precursor solution, add 5-10 µL of a freshly prepared solution of Cu(I)OTf (1 mg/mL in DMF) and 5 µL of Bu₃SnH.
-
Radioiodination: Add 185-370 MBq (5-10 mCi) of [¹²³I]NaI to the reaction vial. Seal the vial and heat at 120-140°C for 20-30 minutes.
-
Quenching and Dilution: After cooling to room temperature, quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Purify the reaction mixture using a semi-preparative HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Collect the fraction corresponding to the radiolabeled product.
-
Formulation: Dilute the collected fraction with sterile water and pass it through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.
-
Quality Control: Determine the radiochemical purity and identity of the final product by analytical radio-HPLC.
Protocol 2: Prosthetic Group Labeling for a PET Agent (Hypothetical)
This protocol outlines a potential two-step approach for labeling the amino group of this compound with Fluorine-18 using the prosthetic group N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).
Materials:
-
This compound
-
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) - to be synthesized separately
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (TEA)
-
SPE cartridges (e.g., C18 and silica)
-
HPLC system with a radioactivity detector
Procedure:
-
Synthesis of [¹⁸F]SFB: Prepare [¹⁸F]SFB according to established literature methods. This typically involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride, followed by hydrolysis and activation to the N-hydroxysuccinimide ester.
-
Conjugation Reaction: In a shielded vial, dissolve 1-2 mg of this compound in 300 µL of anhydrous DMF. Add 10 µL of triethylamine.
-
Radiolabeling: Add the freshly prepared and purified [¹⁸F]SFB (in a small volume of solvent) to the solution of the precursor. Allow the reaction to proceed at room temperature for 15-20 minutes.
-
Purification: Purify the resulting radiolabeled conjugate by semi-preparative HPLC.
-
Formulation: Formulate the final product using the SPE method described in Protocol 1.
-
Quality Control: Perform analytical radio-HPLC to confirm the radiochemical purity and identity of the final product.
Visualizations
Caption: Workflow for SPECT Agent Synthesis via Radioiodine Exchange.
Caption: Logic Diagram for PET Agent Synthesis via Prosthetic Group.
Application Note: Suzuki-Miyaura Coupling for the Synthesis of Arylated 2-Methyl-3-aminopyridine Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals and functional materials.[1][2] This application note provides a detailed experimental protocol for the palladium-catalyzed Suzuki coupling of 2-Iodo-6-methylpyridin-3-amine with various arylboronic acids. The presence of the highly reactive carbon-iodine bond on the pyridine ring makes this substrate particularly amenable to cross-coupling under relatively mild conditions.[3][4] The amino substituent on the pyridine ring generally does not require protection, allowing for a more streamlined synthetic route.[5]
Principle of the Reaction
The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-I bond of this compound, followed by transmetalation with the arylboronic acid (activated by a base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[3][6]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Suzuki coupling of this compound with an arylboronic acid. Please note that yields are representative and can vary based on the specific arylboronic acid used and optimization of reaction conditions.
| Reagent/Parameter | Role | Typical Amount/Condition |
| This compound | Starting Material | 1.0 equiv |
| Arylboronic Acid | Coupling Partner | 1.2 equiv |
| PdCl₂(dppf) | Catalyst Precursor | 3 mol% |
| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 equiv |
| 1,4-Dioxane/Water (4:1) | Solvent | 5 mL per 1.0 mmol of halide |
| Reaction Temperature | Thermal Energy | 90 °C |
| Reaction Time | Duration | 8-16 hours |
| Approximate Yield | Product Outcome | 85-95% |
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Ethyl acetate (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer with heating plate
-
Condenser
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Syringes and needles
-
Standard laboratory glassware (separatory funnel, round-bottom flasks, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Flash column chromatography system
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of the inert gas, add the PdCl₂(dppf) catalyst (0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Degas a 4:1 mixture of 1,4-dioxane and water by bubbling with nitrogen or argon for 15-20 minutes. Using a syringe, add 5 mL of the degassed solvent mixture to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air and moisture.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Iodo-6-methylpyridin-3-amine with Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron compound (like a boronic acid) with an organic halide or triflate.[1][2] The reaction is noted for its mild conditions, tolerance of a wide array of functional groups, and the relatively low toxicity of the boron-containing reagents.[1]
The substrate, 2-Iodo-6-methylpyridin-3-amine, is a valuable building block in medicinal chemistry. The resulting 2-aryl-6-methylpyridin-3-amine scaffolds are integral components of many biologically active molecules and are of significant interest in drug discovery.[3] The synthesis of asymmetrically substituted bi-aryl and heteroaryl compounds via this method is a key strategy in the development of novel therapeutic agents. The amino and methyl groups on the pyridine ring can also be further functionalized, making the products of this reaction versatile intermediates for a variety of drug candidates and other advanced materials.
The reaction of this compound with various boronic acids provides a direct and efficient route to a diverse library of 2-substituted pyridine derivatives. These products are of interest in the development of novel antagonists for receptors like the metabotropic glutamate receptor subtype 5 (mGluR5) and as potential inhibitors of enzymes such as topoisomerases I and II in cancer therapy.[4][5]
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species. This species then transfers its organic group to the palladium complex, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, and the desired biaryl product is eliminated, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various boronic acids under optimized conditions. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 6-Methyl-2-phenylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-methylpyridin-3-amine | 92 |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-methylpyridin-3-amine | 88 |
| 4 | 3-Thienylboronic acid | 6-Methyl-2-(thiophen-3-yl)pyridin-3-amine | 78 |
| 5 | Pyridin-3-ylboronic acid | 6-Methyl-[2,3'-bipyridin]-3-amine | 75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 6-Methyl-2-(4-(trifluoromethyl)phenyl)pyridin-3-amine | 81 |
Experimental Protocols
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)[6]
-
1,4-Dioxane (anhydrous, degassed) (8 mL)
-
Water (degassed) (2 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask)
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Seal the flask with a septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Using a syringe, add the degassed 1,4-dioxane and degassed water to the flask.[6]
Reaction:
-
Place the flask in a preheated oil bath at 85-95 °C.[6]
-
Stir the reaction mixture vigorously for 12-18 hours.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification:
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure 2-aryl-6-methylpyridin-3-amine product.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application Notes and Protocols for the Functionalization of 2-Iodo-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the pyridine ring of "2-Iodo-6-methylpyridin-3-amine," a versatile building block in medicinal chemistry and materials science. The presence of an iodo group at the 2-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives. This document outlines procedures for three key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
While specific quantitative data for "this compound" is limited in the available literature, the following protocols are based on established procedures for structurally similar iodopyridines and provide a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methylpyridin-3-amines
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of an iodo-aminopyridine is as follows:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Related Iodopyridines:
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 70-95 | 5-Bromo-2-methylpyridin-3-amine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 85 | 2-Bromopyridine |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 80 | 12 | 75-85 | 3-Fluoro-4-iodopyridine |
Note: The data presented is for structurally similar compounds and should be used as a guideline for optimization.
Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methylpyridin-3-amines
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper(I) complexes.[1][2] This reaction provides a direct route to 2-alkynyl-6-methylpyridin-3-amines.
Experimental Protocol:
A general procedure for the Sonogashira coupling of an iodo-aminopyridine is as follows:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous and degassed solvent (e.g., THF or DMF) and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Alkyne Addition: Stir the mixture at room temperature for 10 minutes, then add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be necessary. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent. Concentrate the filtrate and dilute the residue with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data for Sonogashira Coupling of Related Halo-pyridines:
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | THF | RT | 4 | ~85 | 2-Bromo-4-iodopyridine |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N (6.0) | CH₃CN | RT | 0.5 | >90 | 2-Amino-5-iodopyridine |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | 2-Amino-3-bromopyridines |
Note: The data presented is for structurally similar compounds and should be used as a guideline for optimization.
Experimental Workflow for Sonogashira Coupling:
Caption: General workflow for Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of N-Substituted-6-methylpyridin-2,3-diamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction allows for the coupling of this compound with a variety of primary and secondary amines.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of an iodo-aminopyridine is as follows:
-
Reaction Setup: In a dry, inert-atmosphere glovebox or Schlenk tube, combine a palladium precursor, such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), (1-5 mol%) and a suitable phosphine ligand, for example, BINAP, Xantphos, or a Buchwald-type ligand (1.1-1.5 equiv. relative to Pd).
-
Reagent Addition: Add the this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite. The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination of Related Halo-pyridines:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 83 | 3-Bromo-2-aminopyridine |
| Aniline | Pd(OAc)₂ (4) | Xantphos (8) | NaOtBu (1.4) | Toluene | 110 | 24 | 82 | 4-(Pyridin-3-yl)pyrimidin-2-amine |
| Cyclopentylamine | BrettPhos-precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 16 | 78 | 3-Bromo-2-aminopyridine |
Note: The data presented is for structurally similar compounds and should be used as a guideline for optimization.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Iodo-6-methylpyridin-3-amine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Iodo-6-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield of the desired product?
A1: Low yields in Suzuki couplings involving aminopyridines are a common challenge. Several factors can contribute to this issue:
-
Catalyst Inhibition or Deactivation: The primary issue often stems from the substrate itself. The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This coordination can inhibit or deactivate the catalyst, effectively halting the catalytic cycle.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to a sluggish or failed reaction.
-
Side Reactions: Competing reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid can consume the starting materials and reduce the yield of the desired product.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation and deactivation of the Pd(0) catalyst.[1]
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The most common byproducts in Suzuki coupling reactions are the result of protodeboronation and homocoupling.
-
Protodeboronation: This occurs when the boronic acid or ester reacts with residual water or other protic sources in the reaction mixture, leading to the formation of the corresponding arene. To minimize this, consider using anhydrous solvents and reagents, and using boronic esters (e.g., pinacol esters) which are generally more stable than boronic acids.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It can be promoted by the presence of oxygen or an excess of the palladium catalyst. Ensuring the reaction is performed under a strictly inert atmosphere and optimizing the catalyst loading can help reduce homocoupling.
Q3: My reaction starts but appears to stall before completion. What could be the cause?
A3: Reaction stalling is often a sign of catalyst deactivation. The aminopyridine substrate can bind to the palladium center, preventing it from participating in the catalytic cycle. To address this, you can:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help to overcome partial inhibition.[1]
-
Switch to a More Robust Ligand: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can protect the palladium center and promote the desired catalytic activity.[1]
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed to be more stable and provide a more active catalytic species in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for reaction conditions for the Suzuki coupling of this compound?
A1: Based on successful couplings with the analogous 5-bromo-2-methylpyridin-3-amine, a good starting point would be to use a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in a 1,4-dioxane/water (4:1) solvent system.[2][3] The reaction is typically heated to between 85-95 °C.[2] Given that this compound is more reactive than its bromo counterpart, you may be able to achieve good results under these or even milder conditions.
Q2: How critical is the choice of base for this reaction?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly influence the reaction outcome. While potassium phosphate (K₃PO₄) has been shown to be effective for a similar substrate,[2] other bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also commonly used and may be worth screening for optimal results.[1]
Q3: Should I use a boronic acid or a boronic ester?
A3: While boronic acids are commonly used, boronic esters (such as pinacol esters) offer greater stability and can be less prone to protodeboronation.[1] If you are experiencing issues with this side reaction, switching to the corresponding boronic ester is a recommended troubleshooting step.
Q4: Is it necessary to protect the amino group on the pyridine ring?
A4: While protection of the amino group can prevent catalyst inhibition, successful Suzuki couplings have been achieved with unprotected aminopyridines.[1][2] A study on 5-bromo-2-methylpyridin-3-amine showed that direct coupling of the free amine, as well as the acetyl-protected amine, can produce moderate to good yields.[2][3] Protecting the amine adds extra steps to the synthesis, so it is often preferable to first optimize the reaction with the unprotected substrate.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is adapted from a successful procedure for the analogous 5-bromo-2-methylpyridin-3-amine.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the reaction conditions used for the Suzuki coupling of the closely related 5-bromo-2-methylpyridin-3-amine, which can serve as a starting point for optimizing the reaction with this compound.
| Component | Condition | Reference |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | [2] |
| Base | Potassium phosphate (K₃PO₄) | [2] |
| Solvent | 1,4-Dioxane and Water (4:1 ratio) | [2] |
| Temperature | 85-95 °C | [2] |
| Yield | Moderate to good | [2][3] |
Visualizations
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
"2-Iodo-6-methylpyridin-3-amine" reaction side products and purification
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Iodo-6-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic iodination of the starting material, 6-methylpyridin-3-amine. Common iodinating agents include N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with a silver salt, such as silver sulfate (Ag₂SO₄), which activates the iodine for electrophilic attack.[1][2]
Q2: What are the potential side products in the synthesis of this compound?
A2: Potential side products can arise from several sources. These include unreacted starting material (6-methylpyridin-3-amine), regioisomers where the iodine atom attaches to other positions on the pyridine ring, and di-iodinated products where two iodine atoms are added to the ring. The formation of these byproducts is influenced by the reaction conditions and the reactivity of the starting material.
Q3: What are the recommended purification methods for this compound?
A3: The purification of this compound typically involves a combination of techniques. After the reaction is complete, an aqueous workup is often performed to remove inorganic salts and water-soluble impurities. The crude product can then be purified by column chromatography on silica gel.[3] Due to the basic nature of the pyridine nitrogen, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[4] Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. LC-MS can provide more detailed information about the formation of the desired product and any side products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive iodinating agent. | Use fresh N-Iodosuccinimide or ensure the iodine and silver salt are of high quality. |
| Insufficient reaction temperature or time. | Optimize the reaction temperature and monitor the reaction for a longer duration. | |
| Poor quality starting material. | Ensure the 6-methylpyridin-3-amine is pure and dry. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | Lower the reaction temperature to favor the formation of the desired regioisomer. |
| Incorrect stoichiometry of reagents. | Carefully control the molar equivalents of the iodinating agent to minimize di-iodination. | |
| Difficult Purification (Tailing on Silica Gel) | Basic nature of the pyridine compound. | Add a small percentage of a base (e.g., 0.1-1% triethylamine or a few drops of aqueous ammonia) to the eluent for column chromatography.[4] |
| Product Decomposition during Workup or Purification | Presence of strong acids or bases. | Neutralize the reaction mixture carefully before extraction. Use a buffered aqueous solution if necessary. |
| Exposure to light or heat. | Protect the product from light and avoid excessive heating during solvent evaporation. |
Experimental Protocols
Synthesis of this compound using N-Iodosuccinimide (NIS)
-
Reaction Setup: In a round-bottom flask, dissolve 6-methylpyridin-3-amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
Purification by Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. To mitigate tailing, 0.1% triethylamine can be added to the eluent system.[4]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis and purification.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of "2-Iodo-6-methylpyridin-3-amine" in reactions
Welcome to the technical support center for "2-Iodo-6-methylpyridin-3-amine." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the stability and use of this compound in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound can be sensitive to several factors that may affect its stability, both in storage and during reactions. Key concerns include:
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De-iodination: The carbon-iodine bond is the most labile and can be cleaved under various conditions, leading to the formation of 2-methylpyridin-3-amine as a byproduct. This is a common issue in palladium-catalyzed cross-coupling reactions, where it is often referred to as hydrodehalogenation or reductive dehalogenation.
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Oxidation: The amino group can be susceptible to oxidation, which may be exacerbated by exposure to air, light, or certain oxidizing agents. This can lead to the formation of colored impurities.
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Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group can act as ligands and coordinate to the metal center of catalysts (e.g., palladium), potentially leading to catalyst inhibition or deactivation. This can slow down or completely halt the desired reaction.
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Thermal and Photostability: While specific data for this molecule is limited, iodo-substituted aromatic compounds can be sensitive to heat and light, which can promote decomposition and the formation of radical species.
Q2: How should this compound be properly stored and handled?
A2: To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:
-
Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. It should be kept in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its potential for dust formation, care should be taken during weighing and transfer.
Q3: Can the free amino group on this compound interfere with cross-coupling reactions?
A3: Yes, the free amino group can interfere with cross-coupling reactions. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition. While many protocols exist for unprotected aminopyridines, they often require specific, bulky ligands to prevent this coordination. In cases of persistent low yield or catalyst deactivation, protection of the amino group (e.g., as an acetamide) may be considered, although this adds extra steps to the synthesis.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when using this compound in popular cross-coupling reactions.
Troubleshooting Suzuki-Miyaura Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Inactivity/Inhibition: The pyridine nitrogen or amino group may be coordinating to the palladium catalyst. | - Use a higher catalyst loading (e.g., 5-10 mol%).- Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the desired reaction over catalyst inhibition.- Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, to avoid issues with the in-situ reduction of a Pd(II) precatalyst. |
| Inefficient Reaction Conditions: The chosen base, solvent, or temperature may not be optimal. | - Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.- Ensure solvents are anhydrous and thoroughly degassed to remove oxygen.- Gradually increase the reaction temperature, but be mindful of potential thermal decomposition. | |
| Significant De-iodination (Hydrodehalogenation) | Presence of Hydride Sources: Trace water or other protic sources can lead to the formation of palladium hydride species that cause de-iodination. | - Use rigorously dried solvents and reagents.- Employ a non-protic solvent system if possible.- Screen different bases; sometimes a weaker base can minimize this side reaction. |
| Prolonged Reaction Time at High Temperature: Extended heating can promote the de-iodination pathway. | - Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.- Attempt the reaction at a lower temperature for a longer duration. | |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | - Ensure the reaction setup is under a strict inert atmosphere (argon or nitrogen).- Thoroughly degas all solvents and reagents before use. |
Troubleshooting Buchwald-Hartwig Amination Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Catalyst Deactivation: Similar to Suzuki coupling, the pyridine and amino functionalities can inhibit the palladium catalyst. | - Utilize specialized bulky phosphine ligands designed for Buchwald-Hartwig reactions (e.g., RuPhos, BrettPhos).- Increase the catalyst loading.- Ensure the use of a strong, non-nucleophilic base like NaOt-Bu or LHMDS. |
| Incorrect Base: The choice of base is critical for the deprotonation of the amine coupling partner. | - For less acidic amines, a stronger base like LHMDS or KHMDS is often necessary.- Ensure the base is fresh and has not been deactivated by atmospheric moisture. | |
| Prevalent De-iodination Side Product | Beta-Hydride Elimination: This can be a competing pathway, especially with certain amine substrates. | - Choose a ligand that promotes faster reductive elimination over beta-hydride elimination. Bulky, electron-rich ligands are often beneficial.- Optimize the reaction temperature; sometimes lower temperatures can favor the desired C-N bond formation. |
| Reaction Stalls or is Sluggish | Formation of Unreactive Palladium Dimers: Iodide can bridge palladium centers, forming unreactive dimers. | - The use of bidentate phosphine ligands (e.g., BINAP, DPPF) can help prevent the formation of these dimers and accelerate the reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand (e.g., SPhos, 10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for specific amine coupling partners.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), the ligand (e.g., RuPhos, 4-8 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the residue by flash column chromatography.
Visualizations
Caption: A troubleshooting workflow for reactions involving this compound.
Caption: Common instability pathways for this compound in reactions.
Technical Support Center: Buchwald-Hartwig Amination of 2-Iodo-6-methylpyridin-3-amine
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers in successfully performing the Buchwald-Hartwig amination of 2-Iodo-6-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of this compound resulting in low yield or failing completely?
Low yields in this specific reaction are often attributed to one or more of the following factors:
-
Catalyst Poisoning : The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[1] This is the most common challenge for this class of substrate.
-
Suboptimal Ligand Choice : The phosphine ligand is critical for stabilizing the palladium and preventing pyridine coordination.[1] An inadequate ligand may not be sterically bulky or electron-rich enough to be effective.
-
Incorrect Base Selection : The base's strength and solubility are crucial for the catalytic cycle. A weak base may not effectively deprotonate the amine-palladium complex.[1][2]
-
Poor Reagent Purity or Reaction Setup : Palladium-catalyzed reactions are highly sensitive to air and moisture.[1] Impure reagents, wet solvents, or a non-inert atmosphere can deactivate the catalyst.
-
Inadequate Temperature or Reaction Time : These reactions typically require heating to proceed at a reasonable rate, but excessively high temperatures can lead to catalyst decomposition.[1]
Q2: What makes the amination of 2-halopyridines particularly challenging?
The primary difficulty arises from the pyridine nitrogen atom, which can act as a ligand.[1] This allows the substrate itself to coordinate with the palladium center, effectively poisoning the catalyst and preventing it from participating in the desired catalytic cycle.[1] The use of sterically hindered, electron-rich phosphine ligands is essential to shield the palladium and favor the productive reaction pathway.[1][3]
Q3: What are the most common side products to expect?
Common side products in the Buchwald-Hartwig amination of iodo-pyridines include:
-
Hydrodehalogenation : The most frequent side product, where the iodine atom is replaced by a hydrogen atom to form 2-methylpyridin-3-amine.[2] This can occur if β-hydride elimination becomes a competitive pathway.[3]
-
Homocoupling : Dimerization of the starting materials or products can sometimes occur.[2]
Q4: How should I monitor the reaction's progress?
The reaction progress should be monitored using suitable analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4] This allows for tracking the disappearance of the this compound and the appearance of the desired product.
Q5: What visual cues indicate a failing reaction?
A healthy Buchwald-Hartwig reaction should appear as a homogeneous solution.[1] Signs of trouble include:
-
Formation of Palladium Black : The appearance of a fine black precipitate indicates that the palladium catalyst has decomposed and crashed out of the solution, halting the catalytic cycle.[1]
-
No Color Change : If the reaction mixture remains colorless or does not change from the initial color of the starting materials, it may indicate that the catalyst has not become active.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
This issue often points to a fundamental problem with the catalyst's activity or the reaction conditions.
// Nodes start [label="Low / No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_lig [label="Check Catalyst & Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Check Base", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Check Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Check Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"];
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// Edges start -> cat_lig [color="#4285F4"]; start -> base [color="#4285F4"]; start -> conditions [color="#4285F4"]; start -> reagents [color="#4285F4"];
cat_lig -> sol_cat_lig [style=dashed, color="#34A853"]; base -> sol_base [style=dashed, color="#34A853"]; conditions -> sol_conditions [style=dashed, color="#34A853"]; reagents -> sol_reagents [style=dashed, color="#34A853"]; } enddot Caption: Troubleshooting workflow for low or no conversion.
-
Possible Cause 1: Catalyst Poisoning/Inactivity.
-
Solution : The choice of ligand is paramount for pyridyl substrates.[1] Systematically screen sterically bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos.[2] Consider using a palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) to ensure efficient and reproducible generation of the active Pd(0) species.[2] If necessary, increase the catalyst loading in increments from 1 mol% up to 5 mol%.[2]
-
-
Possible Cause 2: Incorrect Base.
-
Solution : The base facilitates the crucial deprotonation step. Switch to a stronger, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄).[2] Ensure the base is anhydrous and, if it is a solid, that it is finely powdered to maximize surface area.
-
-
Possible Cause 3: Suboptimal Reaction Conditions.
-
Possible Cause 4: Poor Reagent or Atmosphere Quality.
-
Solution : Use an anhydrous and thoroughly degassed solvent to remove oxygen, which can oxidize the phosphine ligand and the Pd(0) catalyst.[2] Ensure the amine coupling partner is pure, as impurities can poison the catalyst.[2] The reaction must be set up under a strictly inert atmosphere (Argon or Nitrogen).[4]
-
Issue 2: Significant Hydrodehalogenation Side Product
The formation of 2-methylpyridin-3-amine indicates that the hydrodehalogenation pathway is competing with the desired C-N bond formation.
-
Possible Cause 1: Ligand Choice.
-
Solution : Certain ligands are more prone to promoting side reactions. Switching to a different class of bulky phosphine ligand may alter the relative rates of reductive elimination versus side reactions.
-
-
Possible Cause 2: Base/Amine Stoichiometry.
-
Solution : Ensure the stoichiometry of the amine is not excessively high. Use a slight excess (e.g., 1.1-1.2 equivalents). The choice of base can also influence this pathway.
-
Data Presentation
Table 1: Example Screening Conditions for Optimization
This table illustrates a hypothetical optimization workflow for the coupling of this compound with a generic secondary amine (e.g., morpholine).
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | Xantphos (2.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | <10 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu (1.5) | Toluene | 100 | 18 | 65 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 78 |
| 4 | XPhos-G3-Pd (2) | - | LiHMDS (1.5) | Toluene | 90 | 12 | 92 |
| 5 | XPhos-G3-Pd (2) | - | LiHMDS (1.5) | Dioxane | 110 | 12 | 89 |
Data is representative to illustrate an optimization workflow.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound. Optimization may be required for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos-G3-Pd, 2 mol%)
-
Base (e.g., LiHMDS, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, to achieve 0.1-0.5 M concentration)
-
Oven-dried Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium pre-catalyst, and the base.[4]
-
Reagent Addition : Evacuate and backfill the flask with the inert gas three times. Add the amine coupling partner, followed by the anhydrous, degassed solvent via syringe.[4]
-
Reaction Conditions : Vigorously stir the reaction mixture and heat it to the desired temperature (a starting point of 90-100 °C is recommended).[1][4]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[4]
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.[4]
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[4]
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.[4]
Visualization of Catalytic Cycle
// Nodes pd0 [label="L-Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="L-Pd(II)(Ar)(I)", fillcolor="#FBBC05", fontcolor="#202124"]; amido_complex [label="L-Pd(II)(Ar)(NR₂)", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for labels node [shape=plaintext, style="", fillcolor=none]; oa_label [label="Oxidative\nAddition"]; re_label [label="Reductive\nElimination"]; amine_label [label="Amine Coordination\n& Deprotonation"];
// Edges pd0 -> oa_complex [label="+ Ar-I", color="#EA4335"]; oa_complex -> amido_complex [label="+ R₂NH, Base", color="#34A853"]; amido_complex -> pd0 [label="- Ar-NR₂", color="#EA4335"];
// Positioning labels edge [style=invis, arrowhead=none]; pd0 -> oa_label [label=""]; oa_label -> oa_complex [label=""]; oa_complex -> amine_label [label=""]; amine_label -> amido_complex [label=""]; amido_complex -> re_label [label=""]; re_label -> pd0 [label=""]; } enddot Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Iodo-6-methylpyridin-3-amine
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 2-Iodo-6-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
Low yields or reaction failure with this substrate can be attributed to several factors:
-
Catalyst Inhibition/Poisoning: The primary amino group and the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This is a common challenge with aminopyridine substrates.
-
Suboptimal Ligand Choice: The ligand is critical for preventing catalyst inhibition and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often required to create a sterically hindered environment around the palladium center, which can disfavor coordination with the substrate's nitrogen atoms.
-
Inappropriate Base Selection: The choice of base is crucial. A base that is too weak may not be effective in the deprotonation step of the catalytic cycle, while a base that is too strong could lead to side reactions or degradation of the starting materials.
-
Air and Moisture Contamination: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation and deactivation. Reactions should be performed under an inert atmosphere with dry solvents and reagents.
-
Insufficient Temperature: While the C-I bond is highly reactive, these reactions often require heating to overcome activation barriers, typically in the range of 80-110 °C.
Q2: Which type of cross-coupling reaction is best for my desired transformation?
The choice of reaction depends on the bond you intend to form:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl groups using boronic acids or their esters.
-
Buchwald-Hartwig Amination: The preferred method for forming carbon-nitrogen (C-N) bonds with a wide variety of primary and secondary amines.[1][2]
-
Sonogashira Coupling: Used to form carbon-carbon (C-C) bonds between the pyridine ring and a terminal alkyne.[3]
Q3: How do I choose the right catalyst and ligand for my reaction?
For this compound, the following are good starting points:
-
For Suzuki Coupling: A common and effective catalyst is Pd(PPh₃)₄. Alternatively, a combination of a palladium precursor like Pd(OAc)₂ with a bulky phosphine ligand such as SPhos or XPhos can be very effective, especially for challenging substrates.[4]
-
For Buchwald-Hartwig Amination: Due to the potential for catalyst inhibition, specialized bulky biarylphosphine ligands are recommended. RuPhos and BrettPhos have shown excellent performance with 3-halo-2-aminopyridines.[5] Using pre-formed catalysts (precatalysts) based on these ligands can also improve reaction efficiency.[5]
-
For Sonogashira Coupling: A dual catalyst system is typically employed, consisting of a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) and a copper(I) co-catalyst (e.g., CuI).
Q4: Can I perform these reactions without a glovebox?
Yes, these reactions can be successfully performed using standard Schlenk techniques to maintain an inert atmosphere. This involves using oven-dried glassware and evacuating and backfilling the reaction vessel with an inert gas (like argon or nitrogen) multiple times. Solvents and liquid reagents should be anhydrous and degassed.
Troubleshooting Guides
Issue 1: No or Very Low Conversion to Product
This is a common issue and often points to a problem with the catalyst's activity.
| Potential Cause | Troubleshooting Step |
| Catalyst Poisoning | For Buchwald-Hartwig amination, switch to a bulkier ligand like RuPhos or BrettPhos.[5] For all reaction types, ensure high-purity starting materials. The free amino group can sometimes interfere; protection may be an option in complex cases. |
| Inactive Catalyst | Use a fresh source of palladium catalyst. If using a Pd(II) source, ensure the conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-catalyst which is already in the active Pd(0) state or is easily activated. |
| Inadequate Inert Atmosphere | Ensure all solvents and reagents are properly degassed. Use standard Schlenk techniques or a glovebox to rigorously exclude oxygen. |
| Reagents Not Dissolved | The reaction may be proceeding slowly due to poor solubility. Try a different solvent system. Toluene and 1,4-dioxane are common choices. For Suzuki couplings, a co-solvent of water is often used. |
Issue 2: Reaction Stalls or is Sluggish
This suggests the reaction started but was hindered, or the catalyst lost activity over time.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | Increase the reaction temperature in 10 °C increments. Screen different bases; for instance, if K₂CO₃ is not effective in a Suzuki coupling, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is often necessary.[5] |
| Catalyst Decomposition | Prolonged exposure to high temperatures (>120 °C) can lead to the formation of inactive palladium black. If this is observed, lower the reaction temperature and increase the reaction time. |
| Insufficient Ligand | Increase the ligand-to-palladium ratio. An excess of ligand can sometimes help stabilize the catalyst and prevent decomposition. |
Data Presentation: Catalyst Systems for Cross-Coupling of 3-Amino-2-Halopyridine Analogues
The following tables summarize reaction conditions for substrates structurally similar to this compound, as direct data for this specific compound is limited in the cited literature. These serve as a strong starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aminohalopyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 75-90 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8-12 | 80-95 |
| Pd/C | None | Na₂CO₃ | DME/H₂O | 25 | 12 | 85-98 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines [5]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| RuPhos Precatalyst | RuPhos | LiHMDS | THF | 65 | 16 | 80-95 (for secondary amines) |
| BrettPhos Precatalyst | BrettPhos | LiHMDS | THF | 65 | 16 | 70-85 (for primary amines) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12-24 | 75-90 |
Table 3: Representative Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 12 | 70-90 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Anhydrous solvents and reagents are essential for optimal results.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination [5]
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos precatalyst for secondary amines or BrettPhos precatalyst for primary amines, 2-4 mol%) and the base (e.g., LiHMDS, 1.5-2.0 equiv.) under an inert atmosphere.
-
Reagent Addition: Add the this compound (1.0 equiv.) to the tube.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (3 cycles).
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., THF). Add the amine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 65-80 °C with vigorous stirring for 16-24 hours. Monitor the reaction by LC-MS or GC-MS.
-
Workup: After cooling, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reagent Addition: Add the solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2-3 equiv.). Stir for 5-10 minutes. Add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C for 3-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Once complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Dehalogenation of 2-Iodo-6-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of dehalogenation encountered during cross-coupling reactions with 2-Iodo-6-methylpyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is a side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of the undesired byproduct 6-methylpyridin-3-amine. This reduces the yield of your desired coupled product and complicates purification.
Q2: Why is this compound particularly susceptible to dehalogenation?
A2: Aryl iodides are generally more prone to dehalogenation than the corresponding bromides or chlorides due to the weaker carbon-iodine bond.[1] The electron-donating nature of the amino and methyl groups on the pyridine ring can further increase the electron density at the carbon bearing the iodine, making the molecule more susceptible to certain dehalogenation pathways.
Q3: What are the common palladium-catalyzed cross-coupling reactions where this side reaction is observed?
A3: Dehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Reaction of the aryl iodide with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Reaction of the aryl iodide with an amine.
-
Sonogashira Coupling: Reaction of the aryl iodide with a terminal alkyne.
Q4: What is the general mechanism of dehalogenation in these reactions?
A4: Dehalogenation in palladium-catalyzed cross-coupling reactions typically occurs from the Pd(II)-aryl intermediate. Instead of undergoing transmetalation or reductive elimination to form the desired product, this intermediate can react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated product and regenerate the Pd(0) catalyst. The source of the hydride can be the solvent, base, or even other reagents present.
Troubleshooting Guide: Dehalogenation in Cross-Coupling Reactions
This guide provides specific recommendations to minimize the dehalogenation of this compound.
Issue: Significant formation of 6-methylpyridin-3-amine is observed by LC-MS or NMR.
Potential Causes & Solutions
The formation of the dehalogenated byproduct is influenced by several factors in the reaction setup. Below is a breakdown of potential causes and actionable solutions, with quantitative data from analogous systems presented for comparison.
1. Catalyst and Ligand Choice
-
Potential Cause: The catalyst system may be promoting the dehalogenation pathway. The choice of ligand is critical in stabilizing the palladium center and influencing the relative rates of the desired coupling versus the undesired dehalogenation.
-
Solutions:
-
Use Bulky, Electron-Rich Ligands: Ligands such as RuPhos, XPhos, or SPhos can accelerate the rate of reductive elimination to form the desired product, outcompeting the dehalogenation pathway. For Buchwald-Hartwig amination of 3-halo-2-aminopyridines, RuPhos and BrettPhos precatalysts have been used successfully.[2]
-
Employ Palladacycle Precatalysts: Pre-formed catalysts like the G2, G3, or G4 palladacycle precatalysts can be more efficient and lead to cleaner reactions with lower catalyst loadings.
-
Avoid Triphenylphosphine (PPh₃) in Sonogashira Coupling: While common, PPh₃ can sometimes be less effective at preventing side reactions compared to more modern, bulky ligands, especially with challenging substrates.
-
2. Base Selection
-
Potential Cause: The base can play a dual role, not only as an activator but also as a potential hydride source, leading to dehalogenation. Strong alkoxide bases with β-hydrogens (e.g., sodium tert-butoxide) can be particularly problematic.
-
Solutions:
-
Use Weaker, Non-Nucleophilic Bases: Consider using inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. These are less likely to act as hydride donors.
-
Avoid Excessively Strong Bases: If a strong base is necessary, use the minimum effective amount. For Buchwald-Hartwig reactions, LiHMDS has been used effectively with 3-halo-2-aminopyridines.[2]
-
3. Solvent Effects
-
Potential Cause: Protic solvents or solvents that can act as hydride donors (e.g., alcohols, wet solvents) can increase the rate of dehalogenation.
-
Solutions:
-
Use Anhydrous Aprotic Solvents: Solvents like dioxane, toluene, or DMF are generally preferred. Ensure they are thoroughly dried and degassed before use.
-
Degas Solvents Thoroughly: Oxygen can degrade the catalyst, leading to the formation of palladium black and promoting side reactions.[3] Degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
4. Reaction Temperature and Time
-
Potential Cause: High reaction temperatures can accelerate the rate of dehalogenation. Prolonged reaction times can also lead to increased byproduct formation, especially if the desired reaction is slow.
-
Solutions:
-
Lower the Reaction Temperature: Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Optimization studies often show that lower temperatures can significantly reduce dehalogenation.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.
-
Summary of Troubleshooting Strategies
| Parameter | Recommendation to Reduce Dehalogenation | Rationale |
| Catalyst | Use palladacycle precatalysts (e.g., XPhos Pd G3). | More stable and efficient, often leading to cleaner reactions. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). | Accelerates reductive elimination, outcompeting dehalogenation. |
| Base | Use inorganic bases (K₃PO₄, Cs₂CO₃) instead of strong alkoxides. | Reduces the availability of hydride species that cause dehalogenation. |
| Solvent | Use anhydrous, aprotic solvents (e.g., dioxane, toluene). | Minimizes the presence of proton and hydride sources. |
| Temperature | Run the reaction at the lowest effective temperature. | Dehalogenation is often more prevalent at higher temperatures. |
| Atmosphere | Maintain a strictly inert atmosphere (Argon or Nitrogen). | Prevents catalyst degradation and oxygen-promoted side reactions.[3] |
Experimental Protocols
General Protocol for Minimizing Dehalogenation in Suzuki-Miyaura Coupling
This protocol is a starting point and may require further optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the palladium loading).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M).
-
Degassing: Seal the vessel and thoroughly degas the mixture by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired coupling pathway versus the undesired dehalogenation side reaction.
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
- 1. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Iodo-6-methylpyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of "2-Iodo-6-methylpyridin-3-amine," particularly concerning low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical challenges?
The most common synthetic route is the direct iodination of 6-methylpyridin-3-amine. This is an electrophilic aromatic substitution reaction. The primary challenges associated with this synthesis are:
-
Low Yields: Pyridine rings are generally less reactive towards electrophilic substitution compared to benzene rings, which can lead to low product yields.[1][2]
-
Regioselectivity: The iodine can potentially substitute at different positions on the pyridine ring, leading to a mixture of isomers and making purification difficult.[3][4]
-
Side Reactions: Over-iodination or oxidation of the starting material can occur, further reducing the yield of the desired product.
-
Reagent Sensitivity: Some iodinating agents, like iodine monochloride (ICl), are highly reactive and sensitive to moisture, which can affect their efficacy and lead to inconsistent results.[5][6][7]
Q2: Which iodinating agent is recommended for the synthesis of this compound?
While several iodinating agents can be used, N-Iodosuccinimide (NIS) is often recommended for the iodination of electron-rich aromatic compounds and heterocycles.[8][9][10] It is generally milder and can offer better regioselectivity compared to harsher reagents like iodine monochloride. The reaction with NIS is often catalyzed by an acid.
Q3: How can I improve the yield of my this compound synthesis?
Improving the yield often involves optimizing several reaction parameters:
-
Choice of Solvent: The solvent can significantly influence the reaction rate and selectivity.
-
Reaction Temperature: Careful control of the temperature is crucial to prevent side reactions and decomposition.
-
Stoichiometry of Reagents: The molar ratio of the starting material to the iodinating agent should be carefully controlled to minimize over-iodination.
-
Purity of Starting Materials: Ensure the 6-methylpyridin-3-amine and the iodinating agent are pure and dry.
Q4: What are the common impurities I might encounter and how can I remove them?
Common impurities can include:
-
Unreacted starting material (6-methylpyridin-3-amine).
-
Di-iodinated or other isomeric products.
-
Byproducts from the decomposition of the iodinating agent.
Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. Recrystallization may also be a viable purification method if a suitable solvent is found.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Low or No Product Formation | Inactive iodinating agent. | Use a fresh batch of the iodinating agent. If using ICl, ensure it has been stored under anhydrous conditions. |
| Low reactivity of the starting material. | Consider using a stronger iodinating agent or adding an acid catalyst to activate the iodinating agent. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions may require initial cooling to control the reaction rate, followed by warming to drive the reaction to completion. | |
| Formation of Multiple Products (Isomers) | Poor regioselectivity. | Experiment with different iodinating agents (e.g., NIS instead of ICl). Vary the solvent and temperature to influence the selectivity. |
| Presence of Dark-Colored Impurities | Oxidation of the starting material or product. | Degas the solvent before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of the iodinating agent. | Add the iodinating agent in portions to control the reaction rate and temperature. | |
| Difficult Purification | Similar polarity of the product and impurities. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase if silica gel is not effective. |
| Tailing of the product on the silica gel column. | Add a small amount of a basic modifier, such as triethylamine, to the eluent to reduce tailing of the basic pyridine product.[11] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound using N-Iodosuccinimide (NIS). This protocol is based on general procedures for the iodination of similar aromatic amines and may require optimization for specific laboratory conditions.
Materials:
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6-methylpyridin-3-amine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) (optional, as a catalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-methylpyridin-3-amine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
(Optional) If the reaction is slow, add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. calibrechem.com [calibrechem.com]
- 6. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Reaction Monitoring for 2-Iodo-6-methylpyridin-3-amine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring reactions involving 2-Iodo-6-methylpyridin-3-amine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
General Reaction Monitoring
Q1: What is the general workflow for monitoring a reaction involving this compound?
A1: Effective reaction monitoring involves periodically sampling your reaction mixture and analyzing it to track the consumption of starting materials and the formation of products. The typical workflow includes taking a small aliquot from the reaction, quenching it if necessary, diluting it, and then analyzing it by both TLC for a quick qualitative assessment and LC-MS for more detailed quantitative information and mass confirmation.[1][2]
Caption: General workflow for monitoring a chemical reaction.
Thin-Layer Chromatography (TLC) Troubleshooting
Q2: How do I set up an effective TLC system for monitoring my reaction?
A2: A good TLC system provides clear separation between your starting material, product, and any major byproducts. For a polar compound like this compound, a normal-phase silica plate is standard. You will likely need a relatively polar mobile phase.
Experimental Protocol: TLC Setup
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: On the origin line, spot your starting material (SM), a co-spot (both SM and reaction mixture in the same spot), and the reaction mixture (RM).[1] Use a capillary tube for tight, small spots.
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Eluent Selection: Start with a solvent system like 30-50% Ethyl Acetate in Hexane. Adjust polarity as needed. If spots remain at the baseline, increase the eluent's polarity.[3] For basic amines that may streak, adding 0.5-1% triethylamine (TEA) to the mobile phase can improve spot shape.[3]
-
Development: Place the spotted plate in a sealed chamber saturated with the mobile phase vapor. Ensure the solvent level is below your origin line.[2] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
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Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). You can also use staining agents like potassium permanganate or an iodine chamber if your compounds are not UV-active.[3]
Hypothetical TLC Data
| Compound | Mobile Phase System | Rf Value | Notes |
| This compound | 40% Ethyl Acetate / 60% Hexane + 1% TEA | 0.35 | Starting Material |
| Hypothetical Product (e.g., Amide) | 40% Ethyl Acetate / 60% Hexane + 1% TEA | 0.55 | A less polar product will have a higher Rf value. |
Q3: My spots are streaking or "tailing" on the TLC plate. What is causing this and how can I fix it?
A3: Streaking is a common issue, especially with polar or basic compounds like amines. It can be caused by several factors:
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Sample Overloading: You may have spotted too much material.[4] Try diluting your sample further before spotting it on the plate.[3]
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Strong Adsorption to Silica: Amines are basic and can interact strongly with the acidic silica gel stationary phase. This causes the spot to drag up the plate.
-
Solution: Add a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to your mobile phase (e.g., 0.1–2.0%).[3] This will occupy the acidic sites on the silica, allowing your compound to travel more cleanly.
-
-
High Polarity of Sample Solvent: If the solvent used to dissolve your sample is too polar, it can disrupt the initial spotting and lead to streaking. Ensure your sample is well-dissolved in a solvent of moderate polarity.
Q4: My starting material and product spots are too close together (poor resolution). What should I do?
A4: When the Rf values of your reactant and product are very similar, it's difficult to determine if the reaction is complete.[5]
-
Change Mobile Phase Polarity: If your spots are too high on the plate (high Rf), your eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). If your spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[3]
-
Try a Different Solvent System: If adjusting polarity doesn't work, change the solvents entirely. For example, switch from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system. Different solvents interact with your compounds in unique ways, which can significantly alter the separation.
-
Use the Co-spot Lane: The co-spot lane is crucial here. If the reactant and product are different compounds, the co-spot will often appear elongated or as two overlapping spots, confirming that a new compound has formed.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Q5: What is a good starting LC-MS method for analyzing this compound and its potential products?
A5: Reversed-phase chromatography is the most common approach for this type of molecule. A C18 column is a good starting point. The mass spectrometer should be set to positive ion mode, as the amine group is easily protonated.
Experimental Protocol: General LC-MS Method
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size (or similar)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5-10% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 5 µL
-
MS Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MS Scan Range: m/z 100 - 800
Hypothetical LC-MS Data (Assuming a Suzuki coupling reaction product where iodine is replaced by a phenyl group)
| Compound | Retention Time (min) | Expected [M+H]⁺ (m/z) | Notes |
| This compound | 2.85 | 235.0 | Starting Material (MW: 234.04)[6][7] |
| 6-Methyl-2-phenylpyridin-3-amine | 3.50 | 185.1 | Hypothetical Product (MW: 184.24) |
Q6: My analyte peaks in the LC-MS chromatogram are broad, tailing, or splitting. How can I improve the peak shape?
A6: Poor peak shape for basic compounds like pyridines is a frequent problem in reversed-phase LC. It's often due to secondary interactions between the basic amine and residual acidic silanols on the silica-based column packing.
-
Acidify the Mobile Phase: The most common solution is to add an acid to the mobile phase, such as 0.1% formic acid or acetic acid. This protonates the amine, ensuring it's in a single ionic form, and also protonates the silanols on the stationary phase, minimizing unwanted interactions.
-
Use a Buffer: If acid alone is insufficient, using a buffer like ammonium formate or ammonium acetate (e.g., 10 mM) can significantly improve peak shape.[8]
-
Check for Salt Form: If your compound is a salt (e.g., a hydrochloride salt), the presence of different counter-ions can cause peak splitting or broadening.[8] Ensuring the mobile phase contains a consistent counter-ion or a high concentration of a competing salt can resolve this.[8]
Q7: I see unexpected peaks in my LC-MS chromatogram. How can I identify them?
A7: Unexpected peaks can arise from impurities, byproducts, or degradation.[2] Use the mass spectrometer to investigate their identity.
Caption: Troubleshooting guide for unexpected LC-MS peaks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound - CAS:1211596-30-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
Effect of base and solvent on "2-Iodo-6-methylpyridin-3-amine" coupling reactions
Welcome to the technical support center for coupling reactions involving 2-Iodo-6-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N and C-C bond formation with this versatile building block. Find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound giving low yields?
A1: Low yields are a common challenge and can stem from several factors. The primary issues with this substrate class include:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate with the palladium catalyst, acting as a ligand and inhibiting its catalytic activity. This is a prevalent issue for 2-halopyridine substrates.[1]
-
Suboptimal Base/Solvent Combination: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can lead to poor solubility of reagents, slow reaction rates, or catalyst decomposition.[2][3]
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of iodine with hydrogen) or protodeboronation (in Suzuki reactions) can consume starting materials and reduce the desired product yield.[4][5]
-
Atmospheric Contamination: Palladium-catalyzed reactions are often sensitive to oxygen and moisture. An inadequate inert atmosphere can lead to catalyst deactivation and the formation of byproducts.[1]
Q2: Which type of coupling reaction is most suitable for this substrate?
A2: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This reaction is known for its tolerance of a wide range of functional groups.[6]
-
Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines. This has become a preferred method over harsher classical techniques.[4][7]
The choice depends entirely on the desired final product. The iodo-substituent makes this substrate highly reactive for oxidative addition to the palladium(0) catalyst, which is the first step in both catalytic cycles.[2]
Q3: How does the free amine group on the pyridine ring affect the reaction?
A3: The primary amine at the 3-position can influence the reaction in several ways. While it can sometimes participate in side reactions, its electronic effect on the pyridine ring is also significant. In some cases, protecting the amine as an amide (e.g., with acetic anhydride) before performing the coupling reaction can lead to cleaner reactions and better yields, although direct coupling is often possible.[6] The labile proton of the amine can be problematic, but appropriate base selection can mitigate this issue.[6]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution | Explanation |
| Catalyst Poisoning/Deactivation | • Use sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).• Switch to a modern pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) for more efficient generation of the active catalytic species.[8] | The pyridine nitrogen can bind to the palladium center, deactivating the catalyst. Bulky ligands physically block this interaction, protecting the catalyst.[1] |
| Incorrect Base Selection | • Screen a variety of bases. For Suzuki, K₃PO₄ or K₂CO₃ are often effective.[6][9] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or a milder organic base like DBU may be required.[10] | The base's strength and solubility are critical. It must be strong enough to facilitate the key steps (transmetalation or amine deprotonation) but not so strong that it causes substrate degradation.[1] |
| Poor Reagent Solubility | • Change the solvent or use a co-solvent system. Common choices include 1,4-dioxane, toluene, or THF, often with water as a co-solvent in Suzuki reactions.[11][12][13] | All components, especially the base, must have sufficient solubility for the reaction to proceed efficiently. If reagents are not dissolved, the reaction becomes slow and inefficient.[1] |
| Inadequate Inert Atmosphere | • Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes).• Perform multiple vacuum/backfill cycles with an inert gas before heating. | Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species, halting the catalytic cycle.[1] |
Issue 2: Formation of Significant Byproducts
| Byproduct | Possible Cause | Suggested Solution |
| Hydrodehalogenation Product | • Presence of hydride sources.• β-hydride elimination competing with reductive elimination.[4] | • Use rigorously dried, high-purity solvents.• Optimize the ligand and reaction temperature; sometimes a lower temperature can favor the desired pathway. |
| Homocoupling of Boronic Acid (Suzuki) | • Oxygen in the reaction mixture.• Inefficient transmetalation step. | • Improve degassing procedures.• Ensure the base is effective; K₃PO₄ is often a good choice to facilitate transmetalation.[5] |
| Palladium Black Formation | • Catalyst decomposition at high temperatures.• Use of an unstable catalyst/ligand combination. | • Lower the reaction temperature to 80–100 °C and increase the reaction time.[1]• Use a more stable pre-catalyst or a robust ligand. |
Data Presentation: Effect of Base and Solvent
The optimal conditions for coupling reactions are highly substrate-dependent. The tables below provide a general guide for selecting starting conditions based on literature for similar pyridine systems.
Table 1: Base and Solvent Effect on Suzuki-Miyaura Coupling Yields
| Base (equiv.) | Solvent System | Typical Yield | Notes |
| K₃PO₄ (2) | 1,4-Dioxane / H₂O (4:1) | Good to Excellent | A very common and effective system for heteroaryl halides.[5][6] |
| Na₂CO₃ (2-3) | Toluene / H₂O (2:1) | Moderate to Good | A cost-effective option, though sometimes less efficient than phosphates.[9][14] |
| Cs₂CO₃ (2) | 1,4-Dioxane | Moderate to Good | Often used in anhydrous conditions, can be effective but is more expensive.[5] |
| K₂CO₃ (3) | MeCN / H₂O (4:1) | Variable | Can be effective, but reproducibility can sometimes be an issue.[13] |
Table 2: Base and Solvent Effect on Buchwald-Hartwig Amination Yields
| Base (equiv.) | Solvent | Typical Yield | Notes |
| NaOtBu (1.2-1.5) | Toluene or Dioxane | Good to Excellent | A strong base, very common for this reaction. Can be sensitive to functional groups.[3] |
| K₂CO₃ (2) | Toluene or Dioxane | Moderate | A weaker base, may require higher temperatures or more active catalysts. |
| DBU (2) | Toluene or DMF | Moderate to Good | A soluble organic base that is milder and can improve tolerance of sensitive functional groups.[10] |
| LiHMDS (1.2) | THF or Toluene | Good | A strong base that can be effective when others fail, provides good proton tolerance.[15] |
Experimental Protocols
Safety Note: Always handle palladium catalysts, phosphine ligands, and strong bases in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Setup: To a dry reaction vial or flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the atmosphere and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 85-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Setup: To a dry, oven-baked reaction flask, add the palladium pre-catalyst (1-3 mol%) and the phosphine ligand (1.2-3.6 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add the base (e.g., NaOtBu, 1.2-1.5 eq.), this compound (1.0 eq.), and the desired amine coupling partner (1.1-1.2 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction for consumption of starting material using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude material using flash column chromatography.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Analysis of Reaction Products from 2-Iodo-6-methylpyridin-3-amine
A Spectroscopic and Methodological Comparison for Researchers in Drug Development
This guide provides a detailed comparative analysis of the reaction products obtained from 2-Iodo-6-methylpyridin-3-amine through three common and powerful cross-coupling reactions: Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the spectroscopic characteristics of the resulting products, detailed experimental protocols, and a comparison with alternative starting materials.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science. The presence of an iodo group at the 2-position and an amino group at the 3-position of the pyridine ring allows for selective functionalization through various cross-coupling reactions. This enables the synthesis of a diverse range of substituted pyridine derivatives with potential applications as pharmacophores or functional materials. This guide focuses on the spectroscopic analysis of the products from Suzuki, Buchwald-Hartwig, and Sonogashira reactions, providing valuable data for characterization and comparison.
Comparison of Reaction Products
The following table summarizes the key reaction products of this compound with representative coupling partners for each reaction type. For comparative purposes, alternative starting materials (2-Bromo-6-methylpyridin-3-amine and 2-Chloro-6-methylpyridin-3-amine) are also considered.
| Reaction Type | Starting Material | Reagent | Product |
| Suzuki Coupling | This compound | Phenylboronic Acid | 6-Methyl-2-phenylpyridin-3-amine |
| 2-Bromo-6-methylpyridin-3-amine | Phenylboronic Acid | 6-Methyl-2-phenylpyridin-3-amine | |
| Buchwald-Hartwig Amination | This compound | Aniline | N,6-Dimethyl-N-phenylpyridin-2,3-diamine |
| 2-Chloro-6-methylpyridin-3-amine | Aniline | N,6-Dimethyl-N-phenylpyridin-2,3-diamine | |
| Sonogashira Coupling | This compound | Phenylacetylene | 6-Methyl-2-(phenylethynyl)pyridin-3-amine |
| 2-Iodo-6-methylpyridine | Phenylacetylene | 2-(Phenylethynyl)-6-methylpyridine |
Spectroscopic Data of Reaction Products
The following tables provide a summary of the expected spectroscopic data for the synthesized compounds based on literature values for structurally similar molecules.
Suzuki Coupling Product: 6-Methyl-2-phenylpyridin-3-amine
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, ppm) | δ 8.0-7.2 (m, 5H, Ar-H), 7.1 (d, 1H), 6.8 (d, 1H), 3.8 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 158-155 (C), 145-142 (C), 139-136 (C), 130-127 (CH), 125-122 (CH), 118-115 (CH), 22-20 (CH₃) |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 185.1073 |
Buchwald-Hartwig Amination Product: N,6-Dimethyl-N-phenylpyridin-2,3-diamine
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.4-6.8 (m, 5H, Ar-H), 6.9 (d, 1H), 6.5 (d, 1H), 5.5 (br s, 1H, NH), 3.7 (br s, 2H, NH₂), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 155-152 (C), 148-145 (C), 142-139 (C), 130-128 (CH), 124-121 (CH), 118-115 (CH), 114-111 (CH), 21-19 (CH₃) |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 214.1339 |
Sonogashira Coupling Product: 6-Methyl-2-(phenylethynyl)pyridin-3-amine
| Spectroscopic Data | Expected Values |
| ¹H NMR (CDCl₃, ppm) | δ 7.6-7.3 (m, 5H, Ar-H), 7.2 (d, 1H), 6.9 (d, 1H), 4.1 (br s, 2H, NH₂), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 150-147 (C), 145-142 (C), 132-130 (CH), 129-127 (CH), 124-121 (CH), 119-116 (CH), 95-92 (C≡C), 88-85 (C≡C), 23-21 (CH₃) |
| Mass Spectrometry (m/z) | Expected [M+H]⁺: 209.1073 |
Experimental Protocols
Detailed experimental protocols for the three cross-coupling reactions are provided below.
Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and aniline.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Suzuki Coupling Reaction Pathway.
Caption: Buchwald-Hartwig Amination Pathway.
Caption: Sonogashira Coupling Reaction Pathway.
Caption: General Experimental Workflow.
Bioactivity of compounds synthesized from "2-Iodo-6-methylpyridin-3-amine"
Extensive research has yielded no publicly available studies on the synthesis and biological activity of compounds derived directly from 2-Iodo-6-methylpyridin-3-amine . While the broader class of pyridine-containing molecules is a rich area of investigation in medicinal chemistry, with numerous publications detailing the synthesis and bioactivity of various pyridine derivatives, specific data for compounds originating from this particular starting material is not available in the searched scientific literature.
Our comprehensive search included targeted queries for:
-
Bioactive compounds synthesized from "this compound"
-
Experimental protocols and bioactivity data for its derivatives
-
Specific applications such as anticancer agents or kinase inhibitors derived from this molecule
-
Synthetic methodologies like Suzuki coupling involving this specific reactant
The search results did provide general information on the bioactivity of related pyridine scaffolds, highlighting their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. However, these studies do not utilize "this compound" as a starting material, and therefore, no specific compounds, quantitative bioactivity data (e.g., IC50 values), or detailed experimental protocols could be retrieved to construct the requested comparison guide.
Alternative Suggestion:
Given the lack of specific data for the requested topic, we propose to create a comparison guide on a closely related and well-researched starting material, such as "5-bromo-2-methylpyridin-3-amine" or other functionalized aminopyridines for which there is a wealth of published data on the synthesis of bioactive compounds, including detailed experimental procedures and quantitative biological data. This would allow for the creation of a comprehensive and data-rich comparison guide that fulfills the core requirements of your request, including data tables and visualizations of signaling pathways and experimental workflows.
We await your guidance on whether to proceed with a guide on a related, data-rich topic.
Reactivity Face-Off: 2-Iodo-6-methylpyridin-3-amine vs. 2-Bromo-6-methylpyridin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. The choice of starting materials for these syntheses is critical, with halogenated pyridines serving as versatile building blocks for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two key intermediates: 2-iodo-6-methylpyridin-3-amine and 2-bromo-6-methylpyridin-3-amine. This analysis is supported by fundamental principles of organometallic chemistry and representative experimental data to inform reaction design and optimization.
Theoretical Underpinnings of Reactivity
The cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, is the oxidative addition of the aryl halide to a palladium(0) complex. The rate of this initial, often rate-limiting, step is significantly influenced by the carbon-halogen bond strength. The general reactivity trend for aryl halides in these reactions is C-I > C-Br > C-Cl, a direct consequence of the decreasing bond dissociation energies down the halogen group.
The weaker carbon-iodine bond in this compound allows for faster oxidative addition to the palladium(0) catalyst compared to the stronger carbon-bromine bond in its bromo-counterpart. This fundamental difference in reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields for the iodo-substituted pyridine.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies of this compound and 2-bromo-6-methylpyridin-3-amine under identical conditions are not extensively documented, a comparative analysis can be constructed from established reactivity principles and data from analogous systems. The following tables provide a predictive overview of the expected performance of these two substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Bromo-6-methylpyridin-3-amine |
| Reaction Temperature | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-110 °C) |
| Reaction Time | Typically shorter (e.g., 1-6 hours) | Generally longer (e.g., 6-24 hours) |
| Catalyst Loading | Lower catalyst loading may be sufficient | May require higher catalyst loading for efficient conversion |
| Yield | Generally high | Good to high, but may be lower than the iodo-analog |
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Feature | This compound | 2-Bromo-6-methylpyridin-3-amine |
| Reaction Temperature | Milder conditions (e.g., 60-90 °C) | Higher temperatures often required (e.g., 90-120 °C) |
| Reaction Time | Faster reaction rates | Slower reaction rates |
| Ligand Choice | A broader range of phosphine ligands may be effective | Often requires more electron-rich and bulky ligands to promote oxidative addition |
| Yield | High to excellent | Moderate to high |
Table 3: Predicted Comparative Performance in Sonogashira Coupling
| Feature | This compound | 2-Bromo-6-methylpyridin-3-amine |
| Reaction Temperature | Often proceeds at room temperature | Typically requires heating (e.g., 50-100 °C) |
| Reaction Time | Shorter reaction times | Longer reaction times |
| Copper Co-catalyst | May proceed efficiently under copper-free conditions | Often benefits from or requires a copper(I) co-catalyst |
| Yield | High to excellent | Good to high |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These protocols are based on reactions with structurally similar aminohalopyridines and serve as a starting point for optimization with this compound and 2-bromo-6-methylpyridin-3-amine.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-Halo-6-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halo-6-methylpyridin-3-amine (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture with vigorous stirring. For this compound, a temperature of 80 °C is a good starting point. For 2-bromo-6-methylpyridin-3-amine, a higher temperature of 100 °C may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Protocol 2: Buchwald-Hartwig Amination
Materials:
-
2-Halo-6-methylpyridin-3-amine (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add the 2-halo-6-methylpyridin-3-amine (1.0 mmol) and the desired amine (1.2 mmol).
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture with stirring. A starting temperature of 90 °C is recommended for the iodo-substrate, while the bromo-substrate may require 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Experimental Protocol 3: Sonogashira Coupling
Materials:
-
2-Halo-6-methylpyridin-3-amine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
DMF
Procedure:
-
To a Schlenk flask, add the 2-halo-6-methylpyridin-3-amine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add DMF (5 mL) and triethylamine (2.0 mmol), followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature for the iodo-substrate. For the bromo-substrate, heating to 60-80 °C may be necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Workflow
To aid in the conceptualization of these reactions, the following diagrams illustrate the general workflow and the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Comparative Analysis of Aminopyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro kinase inhibitory activity of aminopyridine derivatives, offering a framework for assessing the potential of compounds such as "2-Iodo-6-methylpyridin-3-amine" and its analogs as kinase inhibitors. Due to the limited publicly available data on the specific named compound, this guide presents data from structurally related aminopyridine derivatives that have been evaluated as kinase inhibitors. This information serves as a valuable reference for structure-activity relationship (SAR) studies and the design of novel kinase inhibitors.
Quantitative Comparison of Aminopyridine Derivatives
The following table summarizes the in vitro inhibitory activity of various aminopyridine derivatives against different protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 13 | 2-(aminopyrimidinyl)thiazole-5-carboxamide | Src | 1.1 | - | - |
| Abl | 30 | ||||
| Compound 8d | 6-amino pyridine | GSK-3β | 770 | - | - |
| CK-1δ | 570 | ||||
| Compound 78 | 6-Anilino Imidazo[4,5-c]pyridin-2-one | DNA-PK | 1.9 | - | - |
| PI3Kα | >10,000 | ||||
| mTOR | >10,000 | ||||
| Azo-dye lead analog | N-(1,3-thiazol-2-yl)pyridin-2-amine | KDR | Potent (specific IC50 not provided) | - | - |
Experimental Protocol: In Vitro Kinase Assay
This section details a representative protocol for determining the in vitro kinase inhibitory activity of test compounds. The specific reagents and conditions may vary depending on the kinase and the detection method used.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: A specific peptide or protein that is a substrate for the kinase.
-
ATP (Adenosine triphosphate): Often used with a radioactive isotope (e.g., [γ-³²P]ATP) or a modified form for non-radioactive detection.
-
Test Compound: "this compound" derivative or other inhibitors.
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity.
-
Detection Reagent: Varies by method (e.g., phosphospecific antibody for ELISA, scintillation fluid for radiometric assays).
-
Microplates: 96-well or 384-well plates.
-
Plate Reader: Appropriate for the chosen detection method (e.g., scintillation counter, spectrophotometer).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase buffer, the kinase, and the substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (background).
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution) or by spotting the reaction mixture onto a filter membrane.
-
Detection: Measure the amount of phosphorylated substrate. The method will depend on the assay format:
-
Radiometric Assay: Quantify the incorporation of ³²P into the substrate using a scintillation counter.[1][2]
-
ELISA-based Assay: Use a phosphospecific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[3][4][5] The ERK pathway, a key branch of the MAPK cascade, is frequently dysregulated in cancer, making its components attractive targets for therapeutic intervention.[3][4] The diagram illustrates how a kinase inhibitor, such as a derivative of "this compound," could potentially block the signaling cascade at the level of a specific kinase like Raf, thereby preventing downstream signaling and inhibiting cellular responses like proliferation.
References
Navigating the Synthesis of Substituted 6-Methylpyridin-3-amines: A Comparative Guide to Palladium-Catalyzed Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The versatile building block, 2-Iodo-6-methylpyridin-3-amine, offers a key entry point to a diverse array of novel molecular architectures. This guide provides a comprehensive comparison of three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the derivatization of this substrate. By presenting experimental data from closely related analogues, alongside detailed reaction protocols and analytical methodologies, this document serves as a practical resource for optimizing synthetic strategies and confirming the structure of the resulting coupled products.
The successful synthesis of complex molecules hinges on the predictable and efficient formation of carbon-carbon and carbon-nitrogen bonds. For heteroaromatic compounds like this compound, palladium-catalyzed cross-coupling reactions have emerged as the gold standard. The choice of reaction—be it the C-C bond-forming Suzuki-Miyaura and Sonogashira reactions or the C-N bond-forming Buchwald-Hartwig amination—is dictated by the desired final product. This guide explores the nuances of each of these transformations, offering a comparative analysis of their performance and providing the necessary tools for structural verification of the products.
Comparative Analysis of Coupling Reactions
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 82 |
| 2 | 4-Methylphenylboronic acid | 2-Methyl-5-(p-tolyl)pyridin-3-amine | 78 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 85 |
| 4 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 75 |
Data adapted from a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine.[1]
Table 2: Representative Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 92 |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 85 |
| 3 | 4-Iodotoluene | n-Butylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 88 |
This table presents general conditions and yields for Buchwald-Hartwig aminations and serves as a reference for designing the coupling of this compound with various amines.
Table 3: Representative Sonogashira Coupling of Halogenated Pyridines with Terminal Alkynes
| Entry | Halogenated Pyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 96 |
| 2 | 2-Amino-5-iodopyridine | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | CH₃CN | RT | High |
| 3 | 3-Iodopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | RT | 85 |
This table provides examples of Sonogashira coupling reactions with substituted pyridines, offering guidance for the alkynylation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. The following protocols provide step-by-step instructions for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, as well as the analytical techniques required for structural confirmation.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.). Then, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Stir the mixture at 85-95 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol (General)
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (e.g., this compound, 1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., toluene or dioxane) followed by a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv.).
-
Reaction: Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify by column chromatography.
Sonogashira Coupling Protocol (General)
-
Reaction Setup: In a Schlenk flask, dissolve the aryl halide (e.g., this compound, 1.0 equiv.) in a suitable solvent (e.g., DMF or THF).
-
Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv.), and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Structural Confirmation: NMR and Mass Spectrometry
The definitive identification of the synthesized compounds relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the coupled products. Key diagnostic signals include the appearance of new aromatic or alkyl protons from the coupled partner and shifts in the signals of the pyridine ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the product, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Visualizing Reaction Pathways and Workflows
To further clarify the experimental and logical processes, the following diagrams were generated using the DOT language.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Caption: Logical workflow for structural confirmation of coupling products.
References
Comparative Guide: 2-Iodo-6-methylpyridin-3-amine as a Superior Building Block for the Synthesis of Ceritinib
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall yield. 2-Iodo-6-methylpyridin-3-amine has emerged as a highly valuable and versatile building block, particularly in the synthesis of complex heterocyclic scaffolds that form the core of many targeted therapeutics. This guide provides a detailed comparison of its performance against alternative starting materials in the synthesis of Ceritinib (LDK378), a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. Experimental data demonstrates that the use of this compound offers a more streamlined and higher-yielding synthetic route.
Comparative Synthesis of a Key Ceritinib Intermediate
The synthesis of Ceritinib involves the construction of a 2,4-diaminopyrimidine core. A key step in this process is the creation of a pivotal aminopyridine intermediate. We compare two synthetic pathways: one starting with the commercially available and more direct building block this compound, and an alternative, longer route starting from 2-chloro-3-nitropyridine.
The comparative analysis highlights a significant reduction in the number of synthetic steps and a substantial improvement in the overall yield when employing this compound.
Table 1: Comparison of Synthetic Routes to Ceritinib Intermediate
| Parameter | Route A: Using this compound | Route B: Using 2-Chloro-3-nitropyridine |
| Starting Material | This compound | 2-Chloro-3-nitropyridine |
| Number of Steps | 2 | 4 |
| Key Transformations | 1. Buchwald-Hartwig amination2. Suzuki coupling | 1. Amination (SNAr)2. Nitro reduction3. Iodination4. Suzuki coupling |
| Overall Yield | Approx. 70-80% | Approx. 35-45% |
| Process Complexity | Low | High |
| Reagent Requirements | Fewer specialized reagents | Requires reducing agents and iodinating agents |
Note: Yields are approximate and can vary based on specific laboratory conditions and scale.
Logical and Experimental Workflow
The strategic advantage of using this compound lies in its pre-functionalized structure. The amine and iodo groups are perfectly positioned for sequential cross-coupling reactions, which form the core of the Ceritinib scaffold.
Caption: Comparison of synthetic workflows for a key Ceritinib intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis via this compound (Buchwald-Hartwig Amination)
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), 2-(di-tert-butoxycarbonyl)amino-5-bromopyrimidine (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the mixture to 100 °C and stir under an argon atmosphere for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired coupled product.
Protocol B: Synthesis via 2-Chloro-3-nitropyridine (Multi-step)
-
Step 1: Amination: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in ethanol and add the desired amine (1.2 eq). Heat the reaction to reflux for 4 hours. Cool and concentrate to obtain the aminated nitropyridine.
-
Step 2: Nitro Reduction: Dissolve the product from Step 1 in ethanol/water. Add iron powder (3.0 eq) and ammonium chloride (0.5 eq). Heat to 80 °C for 2 hours. Filter the hot solution through celite and concentrate the filtrate.
-
Step 3: Iodination (Sandmeyer Reaction): Dissolve the resulting aminopyridine in an aqueous solution of sulfuric acid. Cool to 0 °C and add a solution of sodium nitrite dropwise. Stir for 30 minutes, then add a solution of potassium iodide and heat to 60 °C until nitrogen evolution ceases.
-
Step 4: Workup and Purification: Neutralize the reaction with a sodium hydroxide solution and extract with ethyl acetate. Purify by column chromatography to yield the iodinated intermediate, which can then be used in a Suzuki coupling reaction similar to the final step of Route A.
Application Context: ALK Signaling Pathway in Cancer
Ceritinib is a highly selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. Aberrant ALK signaling, often caused by chromosomal rearrangements (e.g., EML4-ALK fusion oncogene), is a key driver in certain types of non-small cell lung cancer (NSCLC). Ceritinib functions by blocking the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways like RAS/MAPK and PI3K/AKT.
Caption: Simplified ALK signaling pathway and the inhibitory action of Ceritinib.
Conclusion
The direct, two-step synthesis of the key Ceritinib intermediate from this compound is demonstrably superior to the alternative four-step route starting from 2-chloro-3-nitropyridine. The advantages include a significantly higher overall yield, reduced process complexity, and fewer required reagents. For researchers and professionals in drug development and manufacturing, this compound represents a more efficient and economical building block, enabling faster access to complex drug targets like Ceritinib and streamlining the development pipeline.
Navigating the Structure-Activity Relationship of 2-Iodo-6-methylpyridin-3-amine Derivatives: A Comparative Guide
For researchers, medicinal chemists, and drug development professionals, the 2-iodo-6-methylpyridin-3-amine scaffold presents a versatile starting point for the design of novel therapeutic agents. The strategic placement of a reactive iodine atom at the 2-position, an amino group at the 3-position, and a methyl group at the 6-position of the pyridine ring offers multiple points for chemical modification to explore the structure-activity relationship (SAR). While comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, we can infer guiding principles from closely related aminopyridine analogs. This guide provides a comparative analysis of potential derivatives, summarizing key quantitative data from studies on similar heterocyclic systems to predict the impact of substitutions on biological activity.
Comparative Analysis of Predicted Biological Activity
The biological activity of derivatives from the this compound framework is anticipated to be significantly influenced by the nature of the substituents at the 3-amino group and by modifications involving the 2-iodo and 6-methyl positions. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties. The primary focus of such derivatives is often as inhibitors of protein kinases, where the pyridine core can act as a hinge-binding motif.
Substitutions at the 3-Amino Group
Modifications at the 3-amino position are a common strategy to extend into the solvent-exposed region of an ATP-binding pocket. The nature of the substituent can dramatically affect the binding affinity and selectivity of the compound.
| R Group (at 3-amino position) | Predicted Impact on Activity | Rationale based on Related Compounds |
| Small Alkyl Chains | Potential for minor increase in potency through van der Waals interactions. | In many kinase inhibitor scaffolds, small alkyl groups can fill small hydrophobic pockets. |
| Aromatic/Heteroaromatic Rings | High potential for significant increase in potency. | Aryl and heteroaryl groups can form crucial π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the active site. The substitution pattern on these rings will be critical. |
| Amides and Ureas | Potential for forming additional hydrogen bonds. | The carbonyl and N-H groups can act as hydrogen bond acceptors and donors, respectively, with backbone or side-chain residues of the target protein. |
| Sulfonamides | May improve physicochemical properties and introduce new interaction points. | The sulfonyl group can act as a hydrogen bond acceptor. |
Modifications at the 2-Iodo Position
The 2-iodo group is a versatile handle for introducing a wide range of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This position often points towards the "gatekeeper" residue and the back pocket of the kinase active site.
| Substitution at C2 | Predicted Impact on Activity | Rationale based on Related Compounds |
| Aryl/Heteroaryl (via Suzuki coupling) | High potential for significant potency and selectivity modulation. | This is a common strategy to access deeper hydrophobic pockets. The choice of the (hetero)aryl group can be tuned to achieve selectivity for a specific kinase. |
| Alkynyl (via Sonogashira coupling) | Can provide a rigid linker to access distant binding sites. | The linear geometry of the alkyne can be advantageous for spanning specific distances within the active site. |
| Amines (via Buchwald-Hartwig coupling) | Introduces a hydrogen bond donor/acceptor and a point for further derivatization. | Can interact with key residues or be used to attach larger functional groups. |
Modifications at the 6-Methyl Group
The 6-methyl group is expected to be oriented towards the hinge region of a kinase. While less frequently modified, changes at this position can influence hinge binding and overall conformation.
| Substitution at C6 | Predicted Impact on Activity | Rationale based on Related Compounds |
| Hydrogen (demethylation) | May alter the planarity and interaction with the hinge region. | The methyl group can provide favorable hydrophobic interactions; its removal may be detrimental or beneficial depending on the specific target. |
| Larger Alkyl Groups | Likely to decrease activity due to steric hindrance. | The space around the hinge region is often constrained. |
| Halogens (e.g., Cl, F) | Can modulate electronic properties and potentially form halogen bonds. | Fluorine substitution is a common strategy to improve metabolic stability and binding affinity. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reliable evaluation of newly synthesized compounds. Below are standard protocols for kinase inhibition and cellular antiproliferative assays.
In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
-
Compound Preparation : Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.
-
Reaction Setup : In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for vehicle control.
-
Kinase/Substrate Addition : Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer. The substrate could be a generic peptide like Myelin Basic Protein (MBP).
-
Initiate Kinase Reaction : Add 2 µL of a 2X ATP solution (at a concentration typically near the Km for the specific kinase) to each well to initiate the reaction.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and detect the phosphorylated substrate. A common method is to use a phosphospecific antibody in a subsequent ELISA or a luminescence-based ATP detection kit to measure remaining ATP.
-
Data Analysis : Calculate the percentage of kinase activity inhibition for each concentration relative to the DMSO-treated control. Determine the IC50 (concentration for 50% inhibition) value by plotting the percentage of inhibition against the log of the compound concentration.
Cellular Antiproliferative Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serially diluted test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition : After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours at 37°C.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
The following diagrams illustrate key concepts in the SAR-guided design of kinase inhibitors based on the this compound scaffold.
Caption: Predicted binding mode of the this compound scaffold in a kinase active site.
Benchmarking 2-Iodo-6-methylpyridin-3-amine and its Analogs in Parallel Synthesis: A Comparative Guide
In the fast-paced environment of drug discovery and development, the efficient construction of diverse chemical libraries is paramount. Parallel synthesis has emerged as a key strategy for rapidly generating arrays of related compounds for biological screening. The choice of building blocks is a critical factor in the success of these high-throughput endeavors. This guide provides a comprehensive comparison of 2-iodo-6-methylpyridin-3-amine and its bromo and chloro analogs, benchmarked for their performance in parallel synthesis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
For researchers, scientists, and drug development professionals, this guide offers an objective analysis of these key building blocks, supported by experimental data from analogous systems, to facilitate informed decisions in the design and execution of compound library synthesis.
Comparative Performance in Parallel Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, making it a staple in the synthesis of biaryl compounds, a common motif in pharmacologically active molecules. The reactivity of the halogenated pyridine core is a crucial determinant of reaction efficiency, influencing key parameters such as reaction time, temperature, and ultimately, product yield and purity.
The generally accepted reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This trend is a direct consequence of the carbon-halogen bond strength, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
While direct, head-to-head comparative data for the parallel synthesis of this compound and its bromo and chloro analogs under identical conditions is limited in the public domain, we can extrapolate performance based on extensive studies of similar 2-halopyridine systems. The following table summarizes the expected performance characteristics.
Table 1: Performance Comparison of 2-Halo-6-methylpyridin-3-amines in Parallel Suzuki-Miyaura Coupling
| Feature | This compound | 2-Bromo-6-methylpyridin-3-amine | 2-Chloro-6-methylpyridin-3-amine |
| Reactivity | Highest | Moderate | Lowest |
| Typical Reaction Time | 1 - 4 hours | 4 - 12 hours | 12 - 24 hours or longer |
| Typical Reaction Temp. | 80 - 100 °C | 100 - 120 °C | > 120 °C (often requires microwave) |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Moderate (e.g., 2-5 mol%) | Higher (e.g., >5 mol%) |
| Ligand Requirements | Standard phosphine ligands | Standard to moderately electron-rich ligands | Bulky, electron-rich phosphine or NHC ligands |
| Estimated Yield Range | 80 - 95% | 65 - 85% | 40 - 70% |
| Substrate Scope | Broadest | Broad | More limited, sensitive substrates may degrade |
| Cost | Highest | Moderate | Lowest |
| Stability | Less stable, light-sensitive | Moderately stable | Most stable |
Key Inferences:
-
This compound is the superior choice when high reactivity and rapid library generation are the primary goals. Its ability to react under milder conditions and with lower catalyst loadings can be advantageous for sensitive substrates. However, the higher cost and potential for instability are important considerations.
-
2-Bromo-6-methylpyridin-3-amine offers a well-balanced profile of reactivity, stability, and cost, making it a workhorse for many parallel synthesis campaigns.[2] It provides good to high yields under reasonably accessible conditions.
-
2-Chloro-6-methylpyridin-3-amine is the most cost-effective option, a significant factor in large-scale library synthesis. However, its lower reactivity necessitates more forcing conditions, which can limit the substrate scope and may lead to lower yields and the formation of byproducts.[3]
Experimental Protocols
The following is a generalized experimental protocol for a parallel Suzuki-Miyaura cross-coupling reaction that can be adapted for the three 2-halo-6-methylpyridin-3-amine building blocks. This protocol is designed for execution in a 96-well plate format, a common setup in parallel synthesis.
Parallel Suzuki-Miyaura Coupling Protocol
Materials:
-
2-Halo-6-methylpyridin-3-amine (Iodo, Bromo, or Chloro variant) (1.0 equiv)
-
Array of boronic acids or boronate esters (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or Toluene)
-
96-well reaction block with sealing mat
-
Inert gas supply (Argon or Nitrogen)
-
Automated liquid handler or multichannel pipette
-
Plate shaker with heating capabilities
Procedure:
-
Plate Preparation: In an inert atmosphere glovebox, dispense the appropriate 2-halo-6-methylpyridin-3-amine (as a stock solution in the reaction solvent) into each well of the 96-well reaction block.
-
Reagent Addition:
-
Dispense the array of boronic acid/ester stock solutions into the corresponding wells.
-
Dispense the base (as a solid or a concentrated aqueous solution).
-
Dispense the palladium catalyst/ligand stock solution to each well.
-
-
Reaction Sealing and Incubation:
-
Securely seal the reaction block with a chemically resistant sealing mat.
-
Transfer the reaction block to a pre-heated shaker.
-
Incubate the reaction at the appropriate temperature and for the specified time (refer to Table 1 for guidance) with vigorous shaking.
-
-
Reaction Quench and Work-up (Automated or Manual):
-
Cool the reaction block to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to each well.
-
Shake the block to partition the components.
-
Separate the organic layer. This can be achieved using automated liquid handling systems with phase separation capabilities or by manual multichannel pipetting.
-
Wash the organic layer with brine.
-
-
Product Isolation and Analysis:
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate in a filter plate.
-
Transfer the dried organic solutions to a collection plate.
-
Concentrate the solvent under reduced pressure.
-
Analyze the crude products for yield and purity using high-throughput techniques such as LC-MS and/or UPLC.
-
If necessary, purify the desired products using parallel purification techniques like mass-directed automated preparative HPLC.
-
Visualizing the Workflow and Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for parallel synthesis using a 96-well plate format.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-6-methylpyridin-3-amine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Iodo-6-methylpyridin-3-amine, a halogenated pyridine derivative. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from closely related compounds such as 2-Amino-3-iodo-5-methylpyridine and other aminopyridines indicate that it should be handled as a hazardous substance.
Personal Protective Equipment (PPE) is mandatory. [1][2] Before beginning any procedure involving this compound, ensure the following PPE is worn:
-
Eye Protection: Tightly fitting safety goggles with side-shields or a face shield.[1]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[2][3]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[1][2] If ventilation is inadequate, a NIOSH/MSHA approved respirator is recommended.[2]
Waste Identification and Classification
This compound must be classified and handled as hazardous waste .[2][3] Due to its chemical structure, it falls into the category of halogenated organic compounds .[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Key Hazard Considerations:
-
Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin, based on data for similar compounds.[5][6][7]
-
Irritation: May cause skin and serious eye irritation.[5][6][7][8]
-
Environmental Hazard: Discharge into the environment must be avoided.[1]
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound.
-
Waste Container: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting waste.[3] Glass or polyethylene containers are generally suitable.[3]
-
Segregation: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[4][9] It should be collected as a segregated halogenated organic waste.[4]
-
Labeling: Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3] Do not use abbreviations or chemical formulas. If it is a mixture, list all constituents and their approximate percentages.[3]
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Evacuate non-essential personnel from the spill area.[1][2]
-
Ventilate: Ensure the area is well-ventilated, and remove all sources of ignition.[1]
-
Containment: For small spills, absorb the material with an inert substance like vermiculite or sand.[3] Prevent the spill from entering drains or waterways.[1][3]
-
Collection: Carefully collect the absorbed material and any contaminated soil or debris into the designated hazardous waste container.[1][2] Use non-sparking tools.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed chemical waste disposal company.[1][2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[3]
-
Recommended Disposal Method: The preferred method of disposal is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1] Alternatively, the material may be sent to a licensed chemical destruction plant.[1]
Quantitative Data Summary
| Property | Value (for 2-Amino-6-methylpyridine) | Reference |
| Appearance | Yellow Solid | [10] |
| Melting Point | 40 - 45 °C / 104 - 113 °F | [10] |
| Boiling Point | 208 - 209 °C / 406 - 408 °F | |
| Flash Point | 103 °C / 217.4 °F | [10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Iodo-6-methylpyridin-3-amine
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for 2-Iodo-6-methylpyridin-3-amine (CAS No. 1211596-30-3).
Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on the safety protocols for structurally similar iodo- and amino-pyridines. It is imperative to treat this compound as a substance with potential hazards, including toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over the goggles, especially when there is a risk of splashes.[1] |
| Hands | Chemical-Impermeable Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of after contamination.[1] |
| Body | Laboratory Coat and Protective Apron | A flame-retardant lab coat should be worn at all times. For larger quantities or splash risks, a chemically resistant apron is also necessary. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a fume hood or in case of insufficient ventilation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following diagram illustrates the key steps for handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble all necessary PPE as detailed in the table above and inspect for any damage.
-
Gather all required materials, including the chemical, solvents, glassware, and emergency spill kit.
-
-
Handling (to be performed in a chemical fume hood):
-
Carefully weigh the required amount of this compound. Avoid generating dust.[1]
-
Slowly add the compound to the solvent or reaction mixture.
-
When transferring solutions, use appropriate tools like a pipette or cannula to avoid splashes.
-
-
Cleanup and Decontamination:
-
Decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.
-
Thoroughly clean the work surface within the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including used gloves, weigh boats, and paper towels, should be placed in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused solutions and reaction mixtures containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[1] |
| Empty Containers | Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Storage:
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] One supplier recommends storage in a dark place under an inert atmosphere at 2-8°C.[2]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the supplier's most recent safety information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
